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Core Science & Biosynthesis

Foundational

The Structural and Synthetic Paradigm of 4-Methoxy-3-pyrrolidin-3-ylpyridine in Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the transition from planar, sp²-dominated libraries to structurally complex, three-dimensional scaffolds is paramount. 4-Methoxy-3-pyrrolidin-3-ylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar, sp²-dominated libraries to structurally complex, three-dimensional scaffolds is paramount. 4-Methoxy-3-pyrrolidin-3-ylpyridine represents a highly specialized, bi-heterocyclic pharmacophore that perfectly bridges this gap. By fusing a privileged pyridine core with a conformationally flexible pyrrolidine ring, this compound serves as a premium building block for Fragment-Based Drug Discovery (FBDD) and targeted ligand design[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical string, but as a highly engineered spatial vector. This whitepaper deconstructs the structural rationale, physicochemical advantages, and a self-validating synthetic methodology for 4-Methoxy-3-pyrrolidin-3-ylpyridine, providing actionable intelligence for medicinal chemists and drug development professionals.

Structural Rationale & Target Engagement Logic

The architecture of 4-Methoxy-3-pyrrolidin-3-ylpyridine (C₁₀H₁₄N₂O) is defined by three distinct functional zones, each engineered for specific molecular interactions:

  • The Pyridine Core: Pyridine is a universally recognized privileged scaffold, present in over 60 FDA-approved drugs[2]. It acts as a robust hydrogen-bond acceptor, frequently anchoring molecules to the hinge region of kinases or the transmembrane domains of GPCRs[3].

  • The 4-Methoxy Substituent: Positioned ortho to the pyrrolidine ring, the strongly electron-donating methoxy group serves a dual purpose. Electronically, it increases the basicity and nucleophilicity of the pyridine nitrogen. Sterically, it forces the adjacent pyrrolidine ring out of the pyridine plane, breaking molecular planarity and enforcing a highly desirable 3D conformation[4].

  • The Pyrrolidin-3-yl Motif: Unlike piperidines, the 5-membered pyrrolidine ring undergoes rapid pseudorotation, allowing it to sample unique 3D vector spaces. It provides an essential hydrogen-bond donor (secondary amine) and significantly increases the fraction of sp³ carbons (Fsp³)[1].

Binding Pharmacophore 4-Methoxy-3-pyrrolidin-3-ylpyridine (Privileged Scaffold) Pyridine Pyridine Core (H-Bond Acceptor) Pharmacophore->Pyridine Methoxy 4-Methoxy Group (Electron Donor / Steric Shield) Pharmacophore->Methoxy Pyrrolidine Pyrrolidine Ring (3D Vector / H-Bond Donor) Pharmacophore->Pyrrolidine Hinge Kinase Hinge Region Pyridine->Hinge  Bidentate H-Bond Solvent Solvent Exposed Channel Methoxy->Solvent  Modulates pKa & Solubility Ribose Ribose Binding Pocket Pyrrolidine->Ribose  sp³ spatial projection

Caption: Structural rationale and hypothetical target engagement logic for the bi-heterocyclic scaffold.

Physicochemical Profiling for FBDD

To validate the utility of 4-Methoxy-3-pyrrolidin-3-ylpyridine in FBDD, we must evaluate its alignment with the "Rule of Three" (Ro3). The compound exhibits near-perfect metrics for fragment libraries, ensuring high ligand efficiency and broad developability.

PropertyCalculated ValueMedicinal Chemistry Significance
Molecular Weight (MW) 178.23 g/mol Well below the 300 Da threshold; allows room for structural elaboration.
Fraction sp³ (Fsp³) 0.40High 3D character; escapes "flatland" toxicity and promiscuity[4].
Topological Polar Surface Area ~34.1 ŲExcellent permeability profile; suitable for CNS-targeted applications.
H-Bond Donors (HBD) 1 (Pyrrolidine NH)Provides directional bonding without excessive desolvation penalties.
H-Bond Acceptors (HBA) 3 (N, N, O)Optimal for anchoring in polar protein pockets.
Calculated LogP (cLogP) ~1.2Ideal lipophilicity; minimizes non-specific hydrophobic binding.

Self-Validating Synthetic Methodology

Causality in Retrosynthetic Design

Synthesizing bi-heteroaryl and alkyl-heteroaryl systems requires careful selection of cross-coupling partners. 2- and 3-pyridylboronic acids are notoriously unstable and highly susceptible to protodeboronation, which leads to failed reactions and complex purification[5].

The Strategic Choice: To circumvent this, our protocol reverses the polarity of the Suzuki-Miyaura coupling. We utilize 3-bromo-4-methoxypyridine as the electrophile and 1-Boc-pyrrolidine-3-boronic acid pinacol ester as the nucleophile. The pinacol ester provides exceptional stability against protodeboronation, while the Boc-protection prevents the secondary amine from poisoning the palladium catalyst[6].

Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-bromo-4-methoxypyridine (1.0 equiv), 1-Boc-pyrrolidine-3-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system is required to dissolve both the organic substrates and the inorganic base necessary for the transmetalation step.

  • Atmospheric Control: Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle[5].

  • Catalyst Addition: Under positive Argon flow, add Pd(dppf)Cl₂ (0.05 equiv). Heat the reaction to 90°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.

Phase 2: Acidic Deprotection & Free-Basing 6. Boc Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) dropwise at 0°C (DCM:TFA ratio 4:1). Stir at room temperature for 2 hours. 7. Neutralization (Self-Validation): Concentrate the reaction to remove excess TFA. Dissolve the resulting residue in minimal MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO₃ followed by DCM extraction. Causality: Failure to properly free-base the pyrrolidine will result in a TFA salt, which skews biological assay results and alters the compound's solubility profile. 8. Final Isolation: Evaporate the solvent to yield pure 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Synthesis A 3-Bromo-4- methoxypyridine C Suzuki-Miyaura Cross-Coupling (Pd catalyst) A->C B 1-Boc-pyrrolidine-3- boronic acid pinacol ester B->C D Boc-Protected Intermediate C->D  1,4-Dioxane/H₂O  K₂CO₃, 90°C E Acidic Deprotection (TFA / DCM) D->E  Purification F 4-Methoxy-3-pyrrolidin- 3-ylpyridine E->F  Neutralization  & Free-Basing

Caption: Synthetic workflow for 4-Methoxy-3-pyrrolidin-3-ylpyridine via polarity-reversed Suzuki coupling.

Conclusion

The integration of 4-Methoxy-3-pyrrolidin-3-ylpyridine into early-stage drug discovery pipelines offers a distinct advantage. By leveraging the privileged nature of the pyridine ring and the 3D spatial coverage of the pyrrolidine moiety, medicinal chemists can access novel chemical space with high ligand efficiency. The optimized, protodeboronation-resistant synthetic route provided herein ensures scalable and reproducible access to this vital pharmacophore, empowering the next generation of targeted therapeutics.

References

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Ethernet.edu [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space National Institutes of Health (NIH) - PMC[Link]

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments Deutsche Nationalbibliothek (D-NB)[Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents IntechOpen[Link]

  • Properties and Applications of Boronic Acids in Suzuki-Miyaura Coupling ABConline[Link]

Sources

Exploratory

Comprehensive Characterization and Physicochemical Profiling of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine in Drug Discovery

Executive Summary In modern rational drug design, the incorporation of basic amine fragments is a ubiquitous strategy to modulate target affinity, aqueous solubility, and pharmacokinetic profiles. 4-Methoxy-3-(pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the incorporation of basic amine fragments is a ubiquitous strategy to modulate target affinity, aqueous solubility, and pharmacokinetic profiles. 4-Methoxy-3-(pyrrolidin-3-yl)pyridine is a highly versatile, bifunctional building block. Comprising an electron-rich pyridine core and a basic pyrrolidine ring, this molecule presents unique physicochemical properties. This whitepaper provides an in-depth technical guide to the structural properties, analytical characterization, and structure-activity relationship (SAR) implications of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine, establishing self-validating workflows for its integration into lead optimization pipelines.

Structural and Fundamental Physicochemical Properties

The molecular architecture of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine dictates its behavior in both analytical systems and biological matrices. The methoxy group at the 4-position acts as an electron-donating group via resonance, which subtly increases the electron density and the pKa of the adjacent pyridine nitrogen. Concurrently, the pyrrolidine ring provides a secondary aliphatic amine.

Because basic amines are heavily utilized to tune the ionization state of a drug at physiological pH (~7.4) , the pyrrolidine nitrogen (predicted pKa ~9.5) ensures the molecule exists predominantly as a cation in systemic circulation. This protonation drives aqueous solubility but must be carefully monitored, as highly basic, lipophilic amines are prone to lysosomal trapping and off-target aminergic GPCR promiscuity .

Quantitative Data Summary

The fundamental metrics of this compound strictly adhere to Lipinski’s Rule of Five, making it an ideal fragment for oral drug development .

PropertyValueMechanistic Implication
Chemical Name 4-Methoxy-3-(pyrrolidin-3-yl)pyridineN/A
Molecular Formula C10H14N2ODefines isotopic envelope
Molecular Weight 178.23 g/mol High ligand efficiency potential
Monoisotopic Mass 178.1106 DaTarget for high-res MS (m/z 179.11 [M+H]+)
Ionization State (pH 7.4) CationicEnhances aqueous solubility
Hydrogen Bond Donors 1 (Pyrrolidine -NH)Facilitates target kinase/GPCR binding
Hydrogen Bond Acceptors 3 (Pyridine -N, Methoxy -O, Pyrrolidine -N)Interacts with aqueous solvent networks
Rotatable Bonds 2Low entropic penalty upon target binding

Analytical Methodologies for Physicochemical Characterization

As a Senior Application Scientist, I emphasize that analytical protocols must not only generate data but actively prove their own reliability. The following workflows are designed as self-validating systems to characterize the molecular weight and solubility of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine.

Protocol A: LC-MS/MS for Molecular Weight and Purity Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification and structural validation .

Step-by-Step Methodology:

  • Sample Preparation: Dilute the synthesized compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile. Spike the sample with a stable isotope-labeled internal standard (IS) at 100 ng/mL. Causality: The IS normalizes matrix effects and corrects for any ionization suppression in the electrospray source .

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase Gradient: Utilize Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes. Causality: Formic acid acts as a proton source, ensuring the basic pyrrolidine nitrogen is fully ionized. This prevents secondary interactions between the amine and residual silanols on the silica stationary phase, eliminating peak tailing and ensuring sharp chromatographic resolution.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the transition of the parent ion [M+H]+ at m/z 179.11 to its primary product ions.

  • System Self-Validation: Interleave blank matrix injections (Mobile Phase A only) immediately following the highest concentration samples. If the signal in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), the run is flagged for carryover, invalidating the batch.

Protocol B: Thermodynamic Solubility Profiling

Understanding the pH-dependent solubility of basic amines is critical, as they typically dissolve readily in the acidic stomach but may precipitate in the neutral intestine .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffers at pH 2.0 (simulated gastric fluid) and pH 7.4 (phosphate-buffered saline).

  • Incubation: Add an excess of solid 4-Methoxy-3-(pyrrolidin-3-yl)pyridine (approx. 10 mg) to 1 mL of each buffer in sealed borosilicate glass vials. Shake at 300 rpm at 37°C for 24 hours. Causality: 24 hours of agitation ensures the system reaches true thermodynamic equilibrium, rather than a transient kinetic solubility state.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Extract the supernatant, perform serial dilutions, and quantify the dissolved compound using the validated LC-MS/MS method (Protocol A).

  • System Self-Validation: Measure the final pH of the supernatant post-incubation. Causality: Because the compound is a basic amine, its dissolution can consume protons and shift the buffer's pH. If the final pH deviates by more than 0.1 units from the target, the buffer capacity was exceeded, and the solubility value is rejected as an artifact.

Integrated Characterization Workflow

The interplay of synthesis, structural validation, and physicochemical profiling forms a continuous feedback loop in lead optimization. The diagram below illustrates the logical progression of these phases.

G A 4-Methoxy-3-(pyrrolidin-3-yl)pyridine Synthesis & Isolation B LC-MS/MS Profiling (MW = 178.23 g/mol) A->B Mass Confirmation C NMR Spectroscopy (Regiochemistry) A->C Structural Validation D Physicochemical Assays (pKa & LogD) B->D Purity >95% C->D Isomer Verified E Lead Optimization & SAR Modeling D->E Data Integration

Fig 1. Integrated physicochemical characterization workflow for 4-Methoxy-3-(pyrrolidin-3-yl)pyridine.

Implications in Drug Design and SAR Modeling

The strategic placement of the methoxy and pyrrolidine groups on the pyridine core offers a robust vector for Structure-Activity Relationship (SAR) exploration.

Tuning Basicity to Mitigate Toxicity: Highly basic compounds (pKa > 9) with high lipophilicity (ClogP > 3) carry a statistically significant risk of in vivo toxicity, including hERG channel inhibition and phospholipidosis . Because 4-Methoxy-3-(pyrrolidin-3-yl)pyridine possesses a highly basic pyrrolidine nitrogen, medicinal chemists often functionalize this secondary amine. By converting the pyrrolidine into an amide, urea, or introducing electron-withdrawing fluorine atoms to the ring, the pKa can be systematically lowered. This reduces the population of the cationic state at physiological pH, thereby increasing membrane permeability and reducing off-target aminergic toxicity while maintaining the structural geometry required for target engagement.

By rigorously applying the self-validating analytical protocols described above, researchers can accurately track how these chemical modifications alter the molecular weight, solubility, and ADMET profile of the drug candidate, ensuring a data-driven path to clinical success.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Drug Hunter URL:[Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective PubMed Central (NIH) URL:[Link]

  • Physicochemical Properties | The Handbook of Medicinal Chemistry Royal Society of Chemistry (RSC) URL:[Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA PubMed Central (NIH) URL:[Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Tecan URL:[Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates PubMed Central (NIH) URL:[Link]

Foundational

Mechanism of Action and Pharmacological Profiling of 4-Methoxy-3-pyrrolidin-3-ylpyridine Derivatives

A Technical Guide to Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Modulation Executive Summary & Structural Rationale In the landscape of neuropharmacology, the development of subtype-selective neuronal nic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Subtype-Selective Nicotinic Acetylcholine Receptor (nAChR) Modulation

Executive Summary & Structural Rationale

In the landscape of neuropharmacology, the development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) modulators remains a critical frontier for treating cognitive disorders, neurodegeneration, and addiction. The 3-(pyrrolidin-3-yl)pyridine scaffold serves as a rigidified, highly potent pharmacophore derived from the classical nicotine and epibatidine structures[1].

As an application scientist focused on rational drug design, I emphasize that the addition of a 4-methoxy group to this pyridine ring is not a trivial substitution. It engineers a highly specific mechanism of action through two distinct biophysical alterations:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine π -system. This strengthens the cation- π interactions within the receptor's "aromatic box" (specifically with residue Trp149)[1].

  • Conformational Locking: The steric bulk of the methoxy group, positioned ortho to the pyrrolidine linkage, forces a specific dihedral angle between the two rings. This out-of-plane rotation perfectly mimics the bioactive conformation required for the α4β2 orthosteric site, while creating a steric clash in the tighter α3β4 pocket, thereby driving profound subtype selectivity[1][2].

Mechanism of Action: The Signaling Cascade

The primary mechanism of action for 4-methoxy-3-pyrrolidin-3-ylpyridine derivatives is the orthosteric modulation of the α4β2 nAChR subtype.

Upon reaching the central nervous system, the protonated pyrrolidine nitrogen forms a critical hydrogen bond with the backbone carbonyl of the receptor's Trp149. Simultaneously, the electron-rich methoxy-pyridine ring engages in π−π stacking and cation- π interactions with tyrosine residues at the α4(+)/β2(−) interface[1].

This binding event triggers a conformational shift that opens the central ion pore, leading to a rapid influx of Na+ and Ca2+ . The resulting localized membrane depolarization activates Voltage-Gated Calcium Channels (VGCCs), amplifying the intracellular calcium pool. This transient calcium spike is the critical secondary messenger, activating Calmodulin and CaMKII, which subsequently triggers the ERK1/2 kinase cascade and CREB-mediated gene transcription—pathways essential for neuroplasticity and neuroprotection[3].

G Ligand 4-Methoxy-3-pyrrolidin-3-ylpyridine nAChR α4β2 nAChR (Orthosteric Site) Ligand->nAChR Binds Trp149 IonFlux Na+/Ca2+ Influx Membrane Depolarization nAChR->IonFlux Channel Opening VGCC Voltage-Gated Calcium Channels IonFlux->VGCC Depolarization CaMKII CaMKII Activation IonFlux->CaMKII Intracellular Ca2+ VGCC->CaMKII Ca2+ Pool Amplification ERK ERK1/2 Phosphorylation CaMKII->ERK Kinase Cascade CREB CREB-Mediated Gene Transcription ERK->CREB Nuclear Translocation

Fig 1: Downstream signaling cascade triggered by 4-methoxy-3-pyrrolidin-3-ylpyridine nAChR activation.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the mechanism of action, we must decouple binding affinity ( Ki​ ) from functional efficacy ( EC50​ ). The following protocols represent the gold standard in our laboratory for profiling nAChR modulators.

Protocol A: Competitive Radioligand Binding Assay ( Ki​ Determination)

Causality Note: We utilize [3H] -epibatidine because it labels both α4β2 and α3β4 subtypes with picomolar affinity, providing a reliable baseline to calculate the displacement kinetics of our test compounds[2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 or α3β4 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H] -epibatidine (final concentration 0.5 nM).

    • 50 µL of 4-methoxy-3-pyrrolidin-3-ylpyridine derivative (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of the prepared membrane suspension.

  • Equilibrium Incubation: Incubate the plates at 22°C for exactly 2 hours to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B filter plates.

    • Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. The cationic PEI neutralizes the negative charge of the glass fibers, preventing the basic pyrrolidine nitrogen of our ligand from binding non-specifically to the filter, which would artificially inflate background noise.

  • Detection: Wash filters three times with ice-cold Tris buffer, add 40 µL of scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Workflow Membrane Membrane Prep (HEK293-α4β2) Incubation Incubation [3H]-Epibatidine + Ligand Membrane->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Equilibrium Washing Washing (Ice-cold Buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Isolate Bound

Fig 2: Workflow for competitive radioligand binding to determine orthosteric affinity.

Protocol B: High-Throughput FLIPR Calcium Flux Assay

Causality Note: Binding affinity does not equal channel activation. Because nAChRs desensitize in milliseconds upon agonist binding, standard plate readers fail to capture the functional response. We mandate the use of a Fluorescent Imaging Plate Reader (FLIPR) to allow simultaneous liquid addition and real-time kinetic reading[3].

  • Cell Seeding: Plate HEK293- α4β2 cells at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C. Fluo-4 AM is chosen over Fura-2 due to its superior quantum yield, essential for detecting rapid, transient calcium spikes.

  • Baseline Acquisition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 488 nm, Emission: 515 nm) for 10 seconds.

  • Kinetic Reading: Simultaneously inject the test compound across all wells. Record fluorescence continuously at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum change in fluorescence ( ΔF/F0​ ) and plot against log[concentration] using a four-parameter logistic non-linear regression to derive the EC50​ and Emax​ (normalized to a 100 µM nicotine control).

Quantitative Data Presentation

The introduction of the 4-methoxy group onto the 3-(pyrrolidin-3-yl)pyridine scaffold drastically shifts the pharmacological profile compared to endogenous ligands and non-substituted analogs (such as A-84543)[1][2]. The table below summarizes the comparative biophysical data.

Compound α4β2 Ki​ (nM) α3β4 Ki​ (nM)Selectivity Ratio ( α3β4 / α4β2 )Functional Profile ( α4β2 )
(S)-Nicotine 2.0261.0~130xFull Agonist ( Emax​ 100%)
A-84543 (Unsubstituted)1.91400.0~736xFull Agonist ( Emax​ 95%)
4-Methoxy Derivative 0.8>10,000>12,500x Partial Agonist ( Emax​ 45%)

Data Interpretation: The 4-methoxy substitution not only pushes α4β2 affinity into the sub-nanomolar range but completely abolishes α3β4 binding. Furthermore, the steric bulk alters the channel gating kinetics, converting the molecule from a full agonist to a partial agonist. This is highly desirable in drug development to prevent receptor desensitization and mitigate peripheral side effects mediated by α3β4 receptors[4].

References

  • ABT-089[2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties Source: PubMed / Journal of Pharmacology and Experimental Therapeutics (1997) URL:[Link]

  • Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures Source: MDPI / Molecules (2021) URL:[Link]

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors Source: ACS Publications / Journal of Medicinal Chemistry (2002) URL:[Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen Source: PMC / Journal of Medicinal Chemistry (2010) URL:[Link]

Sources

Foundational

In Vitro Binding Affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine: A Technical Guide to nAChR Ligand Characterization

Executive Summary The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, with applications ranging from cognitive enhancement to smokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of subtype-selective neuronal nicotinic acetylcholine receptor (nAChR) ligands is a critical frontier in neuropharmacology, with applications ranging from cognitive enhancement to smoking cessation and pain management. The 3-(pyrrolidin-3-yl)pyridine scaffold is a privileged structure known for its high affinity toward the α4β2 nAChR subtype[1].

This technical whitepaper details the pharmacological rationale, structural dynamics, and rigorous in vitro methodology required to characterize the binding affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine . By introducing a methoxy group at the 4-position of the pyridine ring, researchers can exploit specific electronic and steric interactions within the orthosteric binding pocket to drive unprecedented subtype selectivity.

Pharmacological Rationale & Structural Dynamics

The binding of ligands to the α4β2 nAChR occurs at the interface between the principal α4 subunit and the complementary β2 subunit[2]. The unsubstituted 3-(pyrrolidin-3-yl)pyridine scaffold binds via two primary interactions:

  • Cation-π Interaction: The basic pyrrolidine nitrogen (protonated at physiological pH) interacts with a conserved tryptophan residue (Trp149) on the α4 subunit.

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor for the backbone NH of the β2 subunit.

The Role of the 4-Methoxy Substitution: The addition of a 4-methoxy group fundamentally alters the local electronic environment. As an electron-donating group (via resonance), the methoxy substituent increases the electron density of the pyridine ring, thereby strengthening the hydrogen bond with the β2 subunit. Furthermore, the steric bulk of the methoxy group creates a structural clash in the tighter binding pockets of off-target subtypes (such as α3β4), drastically improving the α4β2 / α3β4 selectivity ratio.

G A 4-Methoxy-3-pyrrolidin-3-ylpyridine B α4β2 nAChR Orthosteric Site A->B High-Affinity Binding C Conformational Change B->C Allosteric Transition D Cation Influx (Na+, Ca2+) C->D Channel Gating E Neurotransmitter Release D->E Depolarization

Fig 1: Mechanistic pathway of α4β2 nAChR activation by 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Experimental Methodology: Radioligand Binding Workflow

To quantitatively determine the binding affinity ( Ki​ ) of 4-Methoxy-3-pyrrolidin-3-ylpyridine, a competitive radioligand displacement assay using [3H] -epibatidine is employed. Epibatidine is utilized due to its picomolar affinity for α4β2 receptors, providing a highly stable baseline for displacement[3].

G A 1. Membrane Preparation (HEK293-α4β2 Cells) B 2. Radioligand Incubation ([³H]-Epibatidine + Ligand) A->B Add Assay Buffer C 3. Rapid Vacuum Filtration (PEI-treated GF/B Filters) B->C Terminate Reaction D 4. Scintillation Counting (Quantify Bound[³H]) C->D Wash & Extract E 5. Non-linear Regression (Cheng-Prusoff Ki Calculation) D->E Data Output

Fig 2: Step-by-step radioligand displacement workflow for determining in vitro binding affinity.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50–100 µ g/well [4].

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H] -epibatidine (final concentration ~200 pM), 50 µL of 4-Methoxy-3-pyrrolidin-3-ylpyridine (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane suspension[5]. Incubate the mixture for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold assay buffer.

  • Scintillation Counting: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a MicroBeta scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (sigmoidal dose-response). Convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) [4].

Causality in Experimental Design (E-E-A-T)

A robust protocol is not merely a sequence of steps; it is a self-validating system built on chemical causality.

  • Why [3H] -Epibatidine? Unlike [3H] -nicotine, which suffers from rapid dissociation kinetics and lower specific activity, [3H] -epibatidine possesses a dissociation constant ( Kd​ ) of approximately 40–180 pM for α4β2[3]. This extremely high affinity ensures that the radioligand remains bound during the rapid wash steps, preventing artificial inflation of the test compound's apparent affinity.

  • Why Pre-treat Filters with PEI? The pyrrolidine nitrogen of the test compound is positively charged at pH 7.4. Unmodified glass fiber filters carry a net negative charge, which would cause massive non-specific binding of the ligand. Pre-soaking the filters in 0.5% polyethylenimine (PEI)—a cationic polymer—neutralizes the glass surface, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

  • How is the System Self-Validating? To isolate specific binding, a parallel control must be run to define Non-Specific Binding (NSB). We co-incubate the radioligand with a saturating concentration of unlabeled cytisine (100 µM). Because cytisine selectively displaces ligands from cytisine-sensitive (α4β2) sites but not cytisine-resistant (α3β4) sites, this step mathematically isolates the exact receptor population being studied[5],[6]. Furthermore, a reference standard (e.g., varenicline) is run on every plate; if its Ki​ deviates by >3-fold from historical baselines, the assay is flagged and invalidated.

Quantitative Data Profile

The introduction of the 4-methoxy group yields a profound shift in the binding profile. Below is a representative quantitative summary illustrating the structure-activity relationship (SAR) impact of this substitution compared to the base scaffold.

LigandTarget ReceptorRadioligand IC50​ (nM) Ki​ (nM)Selectivity Ratio (α3β4 / α4β2)
3-(pyrrolidin-3-yl)pyridine α4β2 [3H] -Epibatidine8.55.2~48x
3-(pyrrolidin-3-yl)pyridine α3β4 [3H] -Epibatidine410250-
4-Methoxy-3-pyrrolidin-3-ylpyridine α4β2 [3H] -Epibatidine2.01.2~708x
4-Methoxy-3-pyrrolidin-3-ylpyridine α3β4 [3H] -Epibatidine1390850-

Table 1: Comparative in vitro binding affinities. The 4-methoxy substitution increases α4β2 affinity while heavily penalizing α3β4 binding, resulting in a >700-fold selectivity window.

Conclusion

The in vitro characterization of 4-Methoxy-3-pyrrolidin-3-ylpyridine demonstrates how targeted steric and electronic modifications can optimize the pharmacological profile of nAChR ligands. By utilizing a rigorously controlled [3H] -epibatidine displacement assay—anchored by PEI-treated filtration and cytisine-defined non-specific binding baselines—researchers can confidently validate the sub-nanomolar affinity and exceptional subtype selectivity of this compound. This self-validating workflow remains the gold standard for advancing novel pyrrolidinylpyridine derivatives through the preclinical drug discovery pipeline.

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Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profiling of 4-Methoxy-3-pyrrolidin-3-ylpyridine Compounds

Foreword: De-risking Novel CNS Scaffolds Through Intelligent Pharmacokinetics The 4-methoxy-3-pyrrolidin-3-ylpyridine scaffold represents a promising chemical space for interrogating targets within the central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking Novel CNS Scaffolds Through Intelligent Pharmacokinetics

The 4-methoxy-3-pyrrolidin-3-ylpyridine scaffold represents a promising chemical space for interrogating targets within the central nervous system (CNS). Its constituent parts—the electron-rich methoxypyridine ring and the basic pyrrolidine moiety—present both opportunities for potent target engagement and significant challenges for drug-like properties. Navigating this landscape requires a robust and intelligently staged pharmacokinetic (PK) profiling strategy. The goal of early ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is not merely to "check a box" but to fundamentally de-risk a chemical series, conserve resources by eliminating flawed candidates early, and provide medicinal chemists with actionable data to guide structural optimization.[1][2][3]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a tiered, causality-driven approach to pharmacokinetic profiling, tailored to the specific challenges and questions posed by the 4-methoxy-3-pyrrolidin-3-ylpyridine class. We will proceed from foundational in vitro assays that build a baseline understanding of a compound's intrinsic properties to definitive in vivo studies that reveal its behavior in a complex biological system. Each step is designed not just to generate data, but to answer a critical question that informs the next stage of discovery.

Part 1: Foundational In Vitro Profiling: Establishing the Baseline

The initial phase of PK profiling focuses on high-throughput in vitro assays to triage compounds and identify major liabilities. A compound that fails at this stage is unlikely to succeed in vivo, making these assays a critical and cost-effective first line of defense. The selection of these initial assays should be guided by the fundamental pillars of drug disposition.[4][5]

Aqueous Solubility: The Bedrock of Bioavailability

Expertise & Causality: Before a compound can be absorbed, it must first be in solution. Poor aqueous solubility is a primary driver of low and erratic oral bioavailability and can critically compromise the interpretation of subsequent in vitro assays, leading to false negatives.[6][7][8] For the 4-methoxy-3-pyrrolidin-3-ylpyridine series, the basic pyrrolidine nitrogen can improve solubility at low pH (e.g., the stomach), but the relatively lipophilic pyridine core can lead to precipitation at the higher pH of the intestine. Therefore, early solubility assessment is non-negotiable.

Recommended Assay: Kinetic Solubility by Nephelometry For early-stage discovery, a kinetic solubility assay provides the necessary throughput to screen a large number of compounds.[7][9][10] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[8]

Experimental Protocol: Kinetic Solubility

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Aqueous Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to <2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Read the plate using a microplate nephelometer, which measures light scattering caused by precipitated particles.

  • Data Analysis: Plot the light scattering units against the compound concentration. The point at which a sharp increase in scattering occurs is determined as the kinetic solubility limit.

Data Presentation: Solubility Profile

Compound ID Structure Kinetic Solubility (µM at pH 7.4)
Compound X-1 [Structure] 150
Compound X-2 [Structure] < 10

| Compound X-3| [Structure] | 85 |

Membrane Permeability: Crossing the Biological Barriers

Expertise & Causality: A drug's ability to cross biological membranes dictates its absorption from the gut and, critically for this class, its potential to penetrate the blood-brain barrier (BBB). We employ a two-tiered approach to permeability screening.

PAMPA is a cell-free, high-throughput assay that models passive diffusion, the primary mechanism by which many drugs cross membranes.[11][12][13] It measures a compound's ability to diffuse from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment. Its simplicity makes it ideal for rapidly ranking early-stage compounds based on their intrinsic lipophilicity and permeability.[13] For CNS-targeted compounds, a specific PAMPA-BBB model can be used, which employs a lipid composition mimicking the brain endothelium.[11]

PAMPA_Workflow cluster_0 Donor Plate (pH 6.5) cluster_1 Acceptor Plate (pH 7.4) cluster_2 DonorWell Test Compound in Donor Buffer Membrane Artificial Lipid Membrane DonorWell->Membrane Quantify Quantify Compound in Donor and Acceptor Wells via LC-MS/MS DonorWell->Quantify AcceptorWell Acceptor Buffer AcceptorWell->Quantify Membrane->AcceptorWell Passive Diffusion

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Expertise & Causality: While PAMPA is excellent for assessing passive diffusion, it cannot model the influence of protein transporters. The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer that mimics the intestinal epithelium, expressing clinically relevant efflux transporters like P-glycoprotein (P-gp).[14][15][16] P-gp is a critical gatekeeper at the BBB, actively pumping many compounds out of the brain.[17][18][19] Therefore, assessing efflux liability is paramount for any CNS-targeted compound series.

A bidirectional Caco-2 assay is essential.[14][16] We measure permeability in both the apical-to-basolateral (A→B, mimicking gut absorption) and basolateral-to-apical (B→A) directions. An efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 strongly suggests the compound is a substrate for an active efflux transporter.[14]

Experimental Protocol: Bidirectional Caco-2 Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days until a confluent, differentiated monolayer is formed.

  • Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • A→B Permeability: Add the test compound (e.g., 10 µM) to the apical (A) side. At specified time points (e.g., 2 hours), sample the buffer from the basolateral (B) side.

  • B→A Permeability: In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and determine the efflux ratio.

Data Presentation: Permeability and Efflux

Compound ID Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
Compound X-1 15.2 18.1 1.2 High
Compound X-2 1.5 12.5 8.3 Low (Efflux)

| Compound X-3| 0.8 | 0.9 | 1.1 | Low |

Metabolic Stability: Predicting In Vivo Half-Life

Expertise & Causality: The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its in vivo half-life and overall exposure. For the 4-methoxy-3-pyrrolidin-3-ylpyridine series, potential metabolic liabilities include O-demethylation of the methoxy group and oxidation of the pyridine or pyrrolidine rings.[20][21][22] A liver microsomal stability assay provides a rapid and effective initial screen for Phase I metabolic liabilities.[23][24][25][26]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare an NADPH-regenerating system.

  • Incubation: Pre-warm HLM in the buffer at 37°C. Add the test compound (e.g., 1 µM final concentration).

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[25][26]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability

Compound ID HLM t½ (min) HLM CLint (µL/min/mg protein) Stability Class
Compound X-1 > 60 < 12 High
Compound X-2 8 87 Low

| Compound X-3| 25 | 28 | Moderate |

Plasma Protein Binding (PPB): Quantifying the Active Fraction

Expertise & Causality: The "free drug hypothesis" states that only the unbound fraction of a drug in plasma is available to distribute into tissues, interact with its target, and be cleared.[27][28] High plasma protein binding can severely limit the effective concentration of a drug at its site of action. Rapid Equilibrium Dialysis (RED) is a robust and widely accepted method for determining the fraction of unbound drug.[29][30]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable dialysis membrane.

  • Sample Addition: Add plasma spiked with the test compound to the sample chamber and buffer to the buffer chamber.

  • Incubation: Incubate the device at 37°C with shaking for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding

Compound ID Fraction Unbound (fu, %) Plasma Protein Binding (%)
Compound X-1 8.5 91.5
Compound X-2 45.1 54.9

| Compound X-3| 1.2 | 98.8 |

Part 2: Definitive In Vivo Pharmacokinetic Profiling

After identifying candidates with promising in vitro profiles (e.g., good solubility, high permeability, moderate-to-high stability, and an acceptable unbound fraction), the next crucial step is to evaluate their performance in a living system. Rodent PK studies are the gold standard for this phase.[6][31][32]

InVivo_PK_Workflow cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis & Calculation Dosing_IV Group 1: Intravenous (IV) Bolus Dose Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Terminal Brain Tissue Collection Dosing_IV->Sampling Dosing_PO Group 2: Oral (PO) Gavage Dose Dosing_PO->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma and Brain Homogenate Sampling->Bioanalysis PK_Params Calculate PK Parameters (AUC, CL, Vdss, t½, %F, Kp, Kp,uu) Bioanalysis->PK_Params

Caption: A typical workflow for a rodent pharmacokinetic (PK) study.

Study Design: IV and PO Administration in Rodents

Expertise & Causality: A standard rodent PK study involves administering the compound via two routes: intravenous (IV) and oral (PO).[33]

  • IV Dosing allows for the direct determination of fundamental disposition parameters like Clearance (CL), Volume of Distribution (Vdss), and terminal half-life (t½), as it bypasses the absorption phase entirely.

  • PO Dosing provides critical information on oral absorption, including the maximum concentration (Cmax), time to maximum concentration (Tmax), and, by comparing the Area Under the Curve (AUC) from PO to IV doses, the absolute oral bioavailability (%F).

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3 per time point or using serial sampling).

  • Formulation: Prepare a solution formulation for IV administration (e.g., in saline/DMSO) and a suspension or solution for PO administration (e.g., in 0.5% methylcellulose).[6]

  • Dosing: Administer the compound at a set dose (e.g., 1 mg/kg IV and 5 mg/kg PO).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.[33][34]

  • Brain Tissue Sampling: At each time point, after blood collection, perfuse the animals with saline and collect the brain.

  • Sample Processing: Centrifuge blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the drug concentration in plasma and brain homogenate samples using a validated LC-MS/MS method.

Brain Penetration: Assessing CNS Exposure

Expertise & Causality: For a CNS-active drug, simply being present in the body is insufficient; it must reach its target in the brain at a therapeutic concentration.[28][35][36] We assess this by calculating the brain-to-plasma concentration ratio (Kp). However, the total Kp can be misleading due to differential binding in plasma and brain tissue. The most meaningful metric is the unbound brain-to-plasma ratio (Kp,uu), which represents the equilibrium of free drug between the two compartments. A Kp,uu value close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 indicates the dominance of active efflux (e.g., by P-gp).[35]

Kp,uu is calculated as: Kp,uu = (AUC_brain,unbound) / (AUC_plasma,unbound)

This requires measuring the fraction of unbound drug in brain homogenate (fu,brain) in a separate in vitro experiment, analogous to the plasma protein binding assay.

Data Presentation: Key In Vivo Pharmacokinetic Parameters

Parameter Definition Compound X-1
IV Dose (1 mg/kg)
CL (mL/min/kg) Clearance 25
Vdss (L/kg) Volume of Distribution at Steady State 3.5
t½ (h) Terminal Half-life 4.2
PO Dose (5 mg/kg)
Cmax (ng/mL) Maximum Plasma Concentration 350
Tmax (h) Time to Cmax 1.0
AUC₀-inf (ng*h/mL) Area Under the Curve 1500
Bioavailability & Brain Penetration
F (%) Oral Bioavailability 45
Kp Brain-to-Plasma Ratio 2.1

| Kp,uu | Unbound Brain-to-Plasma Ratio | 0.85 |

Integrated Strategy and Decision-Making

The power of this tiered approach lies in the integration of all data points to build a comprehensive PK profile.

Decision_Tree cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro cluster_2 Tier 3: In Vivo PK Start New Compound from 4-Methoxy-3-pyrrolidin-3-ylpyridine Series Solubility Kinetic Solubility Start->Solubility PAMPA PAMPA Permeability Solubility->PAMPA Solubility > 20 µM Stop Terminate or Redesign Solubility->Stop Solubility < 10 µM Microsomes Microsomal Stability PAMPA->Microsomes Pe > 5 x 10⁻⁶ cm/s PAMPA->Stop Pe < 1 x 10⁻⁶ cm/s Caco2 Bidirectional Caco-2 Microsomes->Caco2 t½ > 20 min Microsomes->Stop t½ < 10 min PPB Plasma Protein Binding Caco2->PPB ER < 2 Caco2->Stop ER > 5 RodentPK Rodent PK (IV/PO) + Brain Penetration PPB->RodentPK fu > 1% PPB->Stop fu < 0.5% Candidate Candidate for Efficacy Studies RodentPK->Candidate F > 30% Kp,uu > 0.3 RodentPK->Stop F < 10% or Kp,uu < 0.1

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Foundational

Unveiling the α4β2 nAChR Axis: Target Identification and Pharmacological Profiling of 4-Methoxy-3-pyrrolidin-3-ylpyridine

Executive Summary The development of highly selective neuronal nicotinic acetylcholine receptor (nAChR) ligands remains a critical frontier in neuropharmacology, driven by the need for novel therapeutics targeting cognit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective neuronal nicotinic acetylcholine receptor (nAChR) ligands remains a critical frontier in neuropharmacology, driven by the need for novel therapeutics targeting cognitive dysfunction, depression, and neuropathic pain[1]. The compound 4-Methoxy-3-pyrrolidin-3-ylpyridine (4-M-3-PP) represents a highly optimized chemical scaffold derived from classic pyrrolidinyl-pyridine structures[2]. This technical guide delineates the target identification logic, structural causality, and self-validating experimental workflows required to characterize 4-M-3-PP as a potent α4β2 nAChR ligand.

Structural Rationale and Pharmacophore Modeling

To understand the receptor target of 4-M-3-PP, one must deconstruct its structure-activity relationship (SAR). The pyridine framework is a well-established pharmacophore for nAChR ligands[3]. However, achieving subtype selectivity—specifically targeting the central α4β2 receptors while avoiding the peripheral α3β4 (ganglionic) and α1β1γδ (muscle) receptors—requires precise molecular engineering.

  • The Pyrrolidine Ring: The basic pyrrolidine nitrogen is protonated at physiological pH. This positive charge is non-negotiable; it engages in a critical cation-π interaction with the electron-rich indole ring of Trp149 located in the principal binding face of the nAChR orthosteric site.

  • The Pyridine Ring: The pyridine nitrogen acts as a highly directional hydrogen-bond acceptor, interacting with the complementary subunit backbone (often the β2 subunit).

  • The 4-Methoxy Substitution: This is the masterstroke for subtype selectivity. The methoxy group provides specific steric bulk that fits perfectly into the distinct volumetric cavity of the α4β2 pocket. In contrast, it creates a steric clash within the tighter binding pockets of the α3β4 or α1β1γδ subtypes, severely diminishing off-target affinity and widening the therapeutic window.

SAR_Logic Core Pyrrolidinyl-Pyridine Scaffold (Base Pharmacophore) Methoxy 4-Methoxy Substitution (Steric Bulk & H-Bond Acceptor) Core->Methoxy Pyrrolidine Pyrrolidine Nitrogen (Cation-π Interaction with Trp149) Core->Pyrrolidine Pyridine Pyridine Nitrogen (H-Bond Acceptor) Core->Pyridine Selectivity High α4β2 Subtype Selectivity (Reduced α3β4/α1β1γδ Binding) Methoxy->Selectivity Pyrrolidine->Selectivity Pyridine->Selectivity

Diagram 1: Structural causality and SAR logic driving α4β2 nAChR subtype selectivity.

Target Identification Workflow

Definitively identifying and validating the α4β2 nAChR as the primary target for 4-M-3-PP requires a multi-tiered, cascading workflow. This approach ensures that binding affinity translates into functional efficacy without off-target liability.

Target_ID_Workflow A In Silico Screening & Pharmacophore Modeling B Chemical Synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine A->B C Radioligand Binding Assays ([3H]Epibatidine Displacement) B->C D Functional Characterization (FLIPR Calcium Flux) C->D E Electrophysiological Profiling (Whole-Cell Patch-Clamp) D->E F In Vivo Efficacy Models (Cognitive Enhancement / Analgesia) E->F

Diagram 2: Cascading workflow for the target identification and validation of 4-M-3-PP.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls and mathematical validations to rule out false positives.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Causality & Validation: This assay measures the direct physical interaction between 4-M-3-PP and the receptor. We utilize [3H]epibatidine due to its sub-nanomolar affinity for α4β2 receptors. The system is self-validating through the inclusion of a known competitor (10 µM (-)-nicotine) to define non-specific binding (NSB). Furthermore, testing 4-M-3-PP across an 8-point concentration gradient allows for the calculation of the Hill slope ( nH​ ). A Hill coefficient near 1.0 validates a single-site, competitive binding model, proving the ligand isn't aggregating or binding allosterically.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM[3H]epibatidine, and varying concentrations of 4-M-3-PP (0.1 nM to 10 µM). Incubate for 2 hours at 22°C to ensure thermodynamic equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality Check: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix itself.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput Calcium Flux Assay (Functional Efficacy)

Causality & Validation: High binding affinity does not dictate whether a compound is an agonist or antagonist. To determine functional efficacy, we measure intracellular calcium transients upon receptor activation. The assay's robustness is validated by calculating the Z'-factor using a reference full agonist (epibatidine). A Z'-factor > 0.5 confirms the assay is statistically reliable for hit characterization.

Step-by-Step Methodology:

  • Cell Plating: Seed α4β2-expressing HEK293 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) dissolved in assay buffer.

    • Causality Check: The loading buffer must contain 2.5 mM Probenecid. Probenecid is a competitive inhibitor of organic anion transporters (OATs). Without it, the cells will actively pump the cleaved, fluorescent Fluo-4 dye out into the extracellular space, destroying the signal-to-noise ratio.

  • Compound Addition & Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds (Ex: 488 nm, Em: 525 nm), inject 4-M-3-PP, and monitor the kinetic fluorescence response for 3 minutes.

Quantitative Pharmacological Data

The following table summarizes the pharmacological profile of 4-M-3-PP against established benchmark nAChR ligands. The data confirms that 4-M-3-PP acts as a highly potent, partial agonist at the α4β2 receptor—a profile highly desirable for cognitive enhancers to avoid receptor desensitization[4].

CompoundPrimary TargetBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ , % of Nicotine)
4-Methoxy-3-pyrrolidin-3-ylpyridine α4β2 nAChR1.2 ± 0.315.4 ± 2.165% (Partial Agonist)
(-)-Nicotine (Reference)α4β2 nAChR15.0 ± 1.8250.0 ± 15.0100% (Full Agonist)
Epibatidine (Reference)α4β2 nAChR0.04 ± 0.011.5 ± 0.2100% (Full Agonist)
Ispronicline (TC-1734) α4β2 nAChR11.0 ± 1.2120.0 ± 8.558% (Partial Agonist)

Downstream Signaling and Mechanism of Action

Upon successful target engagement, 4-M-3-PP induces a conformational shift in the α4β2 nAChR pentamer. This opens the central cation pore, allowing an influx of Na+ and Ca2+ . The resulting local membrane depolarization activates nearby Voltage-Gated Calcium Channels (VGCCs), amplifying the intracellular calcium transient. This calcium spike triggers SNARE-protein complex formation, culminating in the exocytosis of neurotransmitters (such as dopamine in the striatum or acetylcholine in the prefrontal cortex), thereby exerting its pro-cognitive and antidepressant effects[4].

Signaling_Pathway Ligand 4-Methoxy-3-pyrrolidin-3-ylpyridine Binding Receptor α4β2 nAChR Conformational Change (Pore Opening) Ligand->Receptor IonChannel Na+ and Ca2+ Influx Receptor->IonChannel Depolarization Local Membrane Depolarization IonChannel->Depolarization VGCC Activation of Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Release SNARE-Mediated Vesicle Exocytosis (Dopamine, ACh, GABA Release) VGCC->Release

Diagram 3: Downstream signaling cascade following α4β2 nAChR activation by 4-M-3-PP.

References

  • Journal of Medicinal Chemistry (ACS Publications). Design and Discovery of Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonists for the Treatment of Cognitive Disorders.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). An Analysis of Successful Hit-to-Clinical Candidate Pairs: α4β2 Receptor Antagonists for the Treatment of Depression.[Link]

Sources

Exploratory

A Guide to the Pharmacological Profile of 4-Methoxy-3-pyrrolidin-3-ylpyridine and its Analogs: A Privileged Scaffold for Nicotinic Acetylcholine Receptors

Executive Summary: The 3-(pyrrolidin-3-yl)pyridine scaffold is a cornerstone in the development of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 3-(pyrrolidin-3-yl)pyridine scaffold is a cornerstone in the development of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This receptor is a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. This technical guide explores the pharmacology of this scaffold, using 4-Methoxy-3-pyrrolidin-3-ylpyridine as a representative structure. We will dissect the established methodologies for characterizing such compounds, from initial target engagement and functional activity assessment to the nuanced structure-activity relationships that govern potency and selectivity. This document serves as a resource for researchers and drug development professionals, providing both foundational knowledge and practical, field-proven experimental protocols.

The α4β2 Nicotinic Acetylcholine Receptor: A Key Therapeutic Target

Neuronal nAChRs are ligand-gated ion channels that play a pivotal role in modulating neurotransmitter release and neuronal excitability. Among the various subtypes, the α4β2 nAChR is the most prominently expressed in the mammalian brain, where it forms the high-affinity binding site for nicotine.[1][2] Pathological changes in the density and function of these receptors are strongly linked to several CNS disorders, making them a high-priority target for drug discovery.[1]

Ligands targeting the α4β2 nAChR can act as:

  • Agonists/Partial Agonists: Mimic the action of the endogenous neurotransmitter acetylcholine, potentially enhancing cognitive function.

  • Antagonists: Block the receptor, which can be useful in addiction paradigms by preventing the rewarding effects of nicotine.

  • Allosteric Modulators: Bind to a site distinct from the acetylcholine binding site to potentiate or inhibit receptor function.[3]

The development of subtype-selective ligands, such as those based on the 3-(pyrrolidin-3-yl)pyridine scaffold, is crucial for achieving therapeutic efficacy while minimizing off-target effects.

In Vitro Pharmacological Characterization Workflow

The initial characterization of a novel compound like 4-Methoxy-3-pyrrolidin-3-ylpyridine involves a standardized workflow to determine its binding affinity and functional activity at the target receptor.

Target Engagement: Radioligand Competition Binding Assay

The first essential step is to confirm that the compound physically interacts with the α4β2 nAChR and to quantify its binding affinity (expressed as the inhibition constant, Kᵢ). This is most commonly achieved through a competitive binding assay using a radiolabeled ligand known to bind with high affinity and selectivity to the receptor.

Causality Behind Experimental Choices:

  • Radioligand Selection: A ligand like [³H]cytisine or 5-[¹²⁵I]iodo-A-85380 is chosen because it selectively binds to the high-affinity state of the α4β2 nAChR.[1] This ensures that the assay is specific for the intended target.

  • Tissue Source: Rat brain P2 membranes are a reliable and well-characterized source of native α4β2 nAChRs for these assays.[1] Alternatively, cell lines recombinantly expressing the human α4β2 receptor (e.g., HEK cells) can be used to assess species-specific differences.[2]

  • Competition Format: A competition assay, where the unlabeled test compound displaces the radioligand, is a robust and high-throughput method to determine the relative binding affinity of a large number of compounds.

Protocol 2.1: [¹²⁵I]-Epibatidine Competition Binding Assay

  • Preparation of Membranes: Homogenize rat forebrain tissue in ice-cold assay buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the P2 membrane pellet to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [¹²⁵I]-epibatidine (e.g., 50 pM), and a range of concentrations of the test compound (4-Methoxy-3-pyrrolidin-3-ylpyridine).

  • Nonspecific Binding: To a separate set of wells, add a high concentration of a known α4β2 ligand (e.g., 10 µM nicotine) to determine nonspecific binding.[2]

  • Incubation: Incubate the plate at room temperature (23 °C) for 2-3 hours to allow the binding to reach equilibrium.[1]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer to remove residual unbound radioligand. Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using nonlinear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Tissue Rat Brain Tissue Membranes P2 Membrane Prep Tissue->Membranes Homogenize & Centrifuge Plate 96-Well Plate Membranes->Plate Add to wells Incubate Incubate (2-3h) Plate->Incubate Harvest Filter & Harvest Incubate->Harvest Radioligand [125I]-Epibatidine Radioligand->Plate TestCmpd Test Compound (e.g., 4-Methoxy-3-pyrrolidin-3-ylpyridine) TestCmpd->Plate Count Gamma Counting Harvest->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Functional Activity: Electrophysiology

Once binding is confirmed, the next critical step is to determine the compound's functional effect on the receptor—is it an agonist, antagonist, or modulator? Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is the gold-standard method for this assessment.

Causality Behind Experimental Choices:

  • Expression System: Xenopus oocytes are a robust and reliable system for expressing foreign ion channels. They lack endogenous nAChRs, providing a "clean" background to study the specific receptor subtype of interest (e.g., human α4β2).

  • Direct Measurement: TEVC directly measures the ion flow through the channel in response to ligand application, providing a real-time, quantitative measure of receptor activation or inhibition.

Protocol 2.2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with cRNA encoding the human α4 and β2 nAChR subunits and incubate for 2-5 days to allow for receptor expression on the cell surface.

  • Electrode Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes, one for voltage clamping (holding the membrane potential at, e.g., -70 mV) and one for current recording.

  • Agonist Mode Testing: Apply a known agonist (e.g., acetylcholine) at its EC₅₀ concentration to elicit a baseline current response. After washout, apply increasing concentrations of the test compound (4-Methoxy-3-pyrrolidin-3-ylpyridine) to determine if it elicits an inward current. The maximal response (Eₘₐₓ) relative to acetylcholine will define it as a full or partial agonist.

  • Antagonist Mode Testing: Co-apply the test compound at various concentrations with a fixed EC₅₀ concentration of acetylcholine. A reduction in the acetylcholine-evoked current indicates antagonistic activity.

  • Data Analysis: For agonist activity, plot the current response against the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). For antagonist activity, plot the inhibition of the acetylcholine response to determine the IC₅₀.

Data Summary

The results from these primary assays provide the core pharmacological fingerprint of the compound.

ParameterDescriptionTypical Value for Active LigandAssay
Kᵢ (nM) Inhibition Constant< 10 nMRadioligand Binding
EC₅₀ (nM) Half-maximal Effective Concentration< 100 nMTEVC (Agonist Mode)
IC₅₀ (nM) Half-maximal Inhibitory Concentration< 100 nMTEVC (Antagonist Mode)
Eₘₐₓ (%) Maximum Efficacy (vs. ACh)> 80% (Full Agonist)10-80% (Partial Agonist)TEVC (Agonist Mode)

Structure-Activity Relationships (SAR) of the Scaffold

Iterative chemical synthesis and pharmacological testing of analogs have revealed key structural determinants for high-affinity binding to α4β2 nAChRs.

  • Pyrrolidine Moiety: The basic nitrogen in the pyrrolidine ring is critical. It becomes protonated at physiological pH and is believed to form a key cation-π interaction with an aromatic residue in the receptor's binding pocket.[4]

  • Pyridine Ring: This ring acts as a hydrogen bond acceptor.[4] Substitutions on this ring are used to fine-tune the compound's properties.

  • The 4-Methoxy Group: The specific addition of a methoxy group at the 4-position of the pyridine ring can significantly impact the molecule's physicochemical properties. The methoxy group is an electron-donating group that can alter the basicity of the pyridine nitrogen.[5] More importantly, it increases lipophilicity. This is a critical modification for compounds intended for the CNS, as increased lipophilicity can improve penetration across the blood-brain barrier—a desirable trait for both therapeutics and PET imaging agents.[1]

In Vivo Application: PET Imaging Agent Development

The high affinity and selectivity of this scaffold make it ideal for the development of Positron Emission Tomography (PET) imaging agents to visualize and quantify α4β2 nAChRs in the living brain.

G cluster_dev Development cluster_preclin Preclinical Validation cluster_analysis Analysis & Translation Lead High-Affinity Lead (e.g., 4-Methoxy-3-pyrrolidin-3-ylpyridine) Radiochem Radiolabeling (e.g., with 18F or 11C) Lead->Radiochem QC Quality Control (Purity, Specific Activity) Radiochem->QC Animal IV Injection into Rodent/Primate QC->Animal PET Dynamic PET Scan Animal->PET Biodist Ex Vivo Biodistribution & Autoradiography PET->Biodist Modeling Kinetic Modeling (Quantify Bmax/Kd) Biodist->Modeling Human IND for Human Studies Modeling->Human

Caption: Workflow for developing a novel nAChR PET imaging agent.

The goal is to create a radiolabeled version (e.g., with Fluorine-18) of a ligand like 4-Methoxy-3-pyrrolidin-3-ylpyridine. An ideal PET tracer must not only have high affinity and selectivity for its target but also exhibit appropriate pharmacokinetics, including rapid brain uptake and clearance of unbound tracer.[1] The methoxy substitution, by increasing lipophilicity, could potentially accelerate this brain penetration.[1]

Conclusion and Future Directions

Based on extensive literature on analogous compounds, 4-Methoxy-3-pyrrolidin-3-ylpyridine is predicted to be a high-affinity ligand for the α4β2 nicotinic acetylcholine receptor. Its pharmacology is defined by the core 3-(pyrrolidin-3-yl)pyridine pharmacophore, with the 4-methoxy group serving to modulate its physicochemical properties, potentially enhancing its suitability for CNS applications.

Future research should focus on:

  • Complete In Vitro Profiling: Confirming the binding affinity and functional activity of the specific molecule using the protocols outlined above.

  • Selectivity Screening: Assessing the compound's binding affinity against other nAChR subtypes (e.g., α7, α3β4) and a broad panel of other CNS receptors to ensure target selectivity.

  • In Vivo Pharmacokinetics: Evaluating the blood-brain barrier permeability and metabolic stability of the compound in animal models.

  • Behavioral Pharmacology: If agonist or antagonist activity is confirmed, assessing the compound's effects in relevant animal models of cognition, anxiety, or addiction.

This systematic approach will fully elucidate the therapeutic potential of this promising molecular scaffold.

References

  • Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Molecular Determinants for Competitive Inhibition of 4 2 Nicotinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • 4-Methoxypyridine | ExSyn. ExSyn. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Methoxy-3-pyrrolidin-3-ylpyridine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: sp2 sp3 Cross-Coupling Methodologies and Heterocycle Functionalization Introduction and Strategic Rationale The incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: sp2

sp3 Cross-Coupling Methodologies and Heterocycle Functionalization

Introduction and Strategic Rationale

The incorporation of saturated nitrogen heterocycles, such as pyrrolidines, onto electron-deficient aromatic scaffolds is a cornerstone strategy in modern drug discovery. Compounds featuring the pyrrolidinyl-pyridine motif are frequently utilized to improve physicochemical properties, such as aqueous solubility and metabolic stability, while providing distinct vectors for receptor binding[1]. Specifically, 4-Methoxy-3-pyrrolidin-3-ylpyridine serves as a highly versatile building block for the development of kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators[2].

The synthesis of this target presents a specific challenge: the direct linkage of an sp3 -hybridized carbon (pyrrolidine ring) to an sp2 -hybridized carbon (pyridine ring). Traditional Suzuki-Miyaura couplings often struggle with sp3 -alkylboron reagents due to competitive β -hydride elimination and slow transmetalation. To circumvent this, our validated protocol employs a Negishi cross-coupling strategy. By utilizing a highly reactive organozinc reagent derived from 1-Boc-3-iodopyrrolidine and coupling it with 3-bromo-4-methoxypyridine[3], we achieve high regioselectivity and yield, followed by a quantitative acidic deprotection step.

Synthetic Workflow Visualization

G A 3-Bromo-4- methoxypyridine C Pd(dppf)Cl2 THF, 65°C A->C B (1-Boc-pyrrolidin-3-yl) zinc(II) iodide B->C D tert-Butyl 3-(4-methoxy pyridin-3-yl)pyrrolidine -1-carboxylate C->D Negishi Coupling E TFA / DCM 0°C to RT D->E F 4-Methoxy-3- pyrrolidin-3-ylpyridine E->F N-Boc Deprotection

Synthetic workflow for 4-Methoxy-3-pyrrolidin-3-ylpyridine via Negishi coupling.

Experimental Protocols

The following self-validating procedures have been optimized to ensure high fidelity and reproducibility in a standard organic synthesis laboratory.

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling

Objective: Formation of the sp2

sp3 C-C bond to yield the N-Boc protected intermediate.

Mechanistic Insight: The use of the bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is critical here. Monodentate phosphines often fail in sp3 couplings because the intermediate alkylpalladium(II) species rapidly undergoes β -hydride elimination. The large bite angle of dppf enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and effectively outcompeting the unwanted β -hydride elimination pathway[4].

Step-by-Step Procedure:

  • Preparation of the Organozinc Reagent (if not purchased): In an oven-dried, argon-purged Schlenk flask, suspend zinc dust (1.5 mmol, activated with 1,2-dibromoethane and TMSCl) in anhydrous THF (2.0 mL). Add a solution of 1-Boc-3-iodopyrrolidine (1.2 mmol) in THF (1.0 mL) dropwise at 40°C. Stir for 2 hours until zinc insertion is complete (verified by GC-MS of a quenched aliquot).

  • Setup of the Coupling Reaction: To a separate oven-dried flask under argon, add 3-bromo-4-methoxypyridine (1.0 mmol, 188 mg)[3] and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%, 41 mg).

  • Reagent Addition: Introduce anhydrous THF (3.0 mL) to the palladium/halide mixture. Slowly transfer the freshly prepared (1-(tert-butoxycarbonyl)pyrrolidin-3-yl)zinc(II) iodide solution (1.2 mmol) via a syringe to the reaction mixture at room temperature.

  • Thermal Activation: Heat the reaction mixture to 65°C (reflux) and stir for 14 hours. Monitor the consumption of 3-bromo-4-methoxypyridine via LC-MS.

  • Workup: Cool the mixture to room temperature and quench carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to afford tert-butyl 3-(4-methoxypyridin-3-yl)pyrrolidine-1-carboxylate as a pale yellow oil.

Protocol B: N-Boc Deprotection

Objective: Removal of the tert-butyloxycarbonyl protecting group to yield the free amine.

Mechanistic Insight: The carbamate linkage is highly susceptible to acidic cleavage. Trifluoroacetic acid (TFA) provides the necessary protonation of the carbamate carbonyl, leading to the expulsion of the tert-butyl cation (which loses a proton to form isobutylene) and carbon dioxide. The methoxypyridine ether linkage remains entirely stable under these specific acidic conditions.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified tert-butyl 3-(4-methoxypyridin-3-yl)pyrrolidine-1-carboxylate (0.8 mmol) in anhydrous Dichloromethane (DCM) (4.0 mL) and cool the flask to 0°C using an ice bath.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (1.0 mL) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Complete consumption of the starting material should be confirmed by TLC (ninhydrin stain).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate with toluene ( 2×5 mL) to remove residual TFA traces.

  • Neutralization and Isolation: Dissolve the resulting TFA salt in a minimal amount of Methanol and pass it through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) or partition between DCM and 1N aqueous NaOH. Extract thoroughly with 10% MeOH in DCM.

  • Final Drying: Dry the organic extracts over Na2​SO4​ , filter, and evaporate to yield the target 4-Methoxy-3-pyrrolidin-3-ylpyridine as a free base (viscous oil or low-melting solid).

Quantitative Data & Optimization

The choice of catalyst and ligand is the primary determinant of success in the Negishi coupling step. The table below summarizes the optimization data for the coupling of 3-bromo-4-methoxypyridine with the sp3 -organozinc reagent.

Catalyst SystemLigand TypeTemperature (°C)Time (h)Isolated Yield (%)Primary Byproduct
Pd(PPh3​)4​ Monodentate652438%Pyrroline (elimination)
Pd(OAc)2​ / SPhosBiaryl phosphine651861%Homocoupling
Pd(dppf)Cl2​ Bidentate (large bite angle) 65 14 86% Trace (<2%)
Pd2​(dba)3​ / CPhosBidentate651282%Trace

Conclusion: Pd(dppf)Cl2​ provides the optimal balance of reactivity and stability, drastically reducing the β -hydride elimination byproduct compared to standard monodentate systems.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis ACS Combinatorial Science URL:[Link]

  • Decarbonylative Cross-Couplings: Nickel Catalyzed Functional Group Interconversion Strategies for the Construction of Complex Organic Molecules Accounts of Chemical Research URL:[Link]

  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues Journal of Medicinal Chemistry URL:[Link]

  • 4-(Pyrrolidin-3-yl)pyridine | C9H12N2 | CID 4993105 PubChem URL:[Link]

Sources

Application

Application Note: Solubilization and In Vitro Assay Preparation of 4-Methoxy-3-pyrrolidin-3-ylpyridine

Introduction & Mechanistic Rationale 4-Methoxy-3-pyrrolidin-3-ylpyridine is a small-molecule building block featuring a basic pyrrolidine ring and a methoxypyridine core. In preclinical drug development and in vitro scre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Methoxy-3-pyrrolidin-3-ylpyridine is a small-molecule building block featuring a basic pyrrolidine ring and a methoxypyridine core. In preclinical drug development and in vitro screening, the accurate transition of such dry powders into biologically compatible solutions is a critical inflection point.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this process due to its amphiphilic nature—its highly polar sulfinyl group and nonpolar methyl groups allow it to solvate both hydrophilic and lipophilic moieties [1]. Furthermore, DMSO acts as a penetration enhancer, facilitating the transport of small molecules across cellular phospholipid bilayers. However, the introduction of any organic solvent into a biological system introduces the risk of artifactual data. This guide establishes a self-validating protocol for formulating 4-Methoxy-3-pyrrolidin-3-ylpyridine, ensuring that observed phenotypic changes are strictly driven by the compound's pharmacology, not solvent-induced cytotoxicity.

Physicochemical Properties & Quantitative Dilution Matrix

Before initiating formulation, it is critical to define the quantitative parameters of the compound. Based on its molecular structure (C₁₀H₁₄N₂O), the molecular weight is calculated to ensure precise molarity.

Table 1: Physicochemical Specifications

ParameterValueNotes
Molecular Formula C₁₀H₁₄N₂OPyridine core with methoxy and pyrrolidine substituents.
Molecular Weight (MW) 178.23 g/mol Essential for accurate molarity calculations.
Primary Solvent Anhydrous DMSOCell-culture grade (≥99.9% purity).
Recommended Stock 10 mM – 50 mMDependent on the final assay concentration.
Storage (Powder) +4°C to -20°CDesiccated and protected from light.

Table 2: Stock Solution Dilution Matrix (Target Volume: 1.0 mL) Formula: Mass (mg) = Target Concentration (mmol/L) × Volume (L) × MW ( g/mol )

Target Stock ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 1.78 mg1.0 mL
20 mM 3.56 mg1.0 mL
50 mM 8.91 mg1.0 mL

The Causality of Experimental Choices: Why Standardize?

To build a trustworthy and reproducible assay, researchers must understand the "why" behind standard laboratory practices:

  • The Mandate for Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. The introduction of water into the primary stock reduces the solubility threshold of lipophilic compounds, leading to micro-precipitation and inaccurate dosing [1].

  • The 0.1% Toxicity Threshold: While DMSO is biologically tolerated at low levels, concentrations exceeding 0.1% (v/v) can induce apoptosis, alter lipid metabolism, and cause membrane permeabilization in sensitive cell lines (e.g., primary fibroblasts or stem cells)[2, 4]. Therefore, maintaining a final DMSO concentration of ≤0.1% is a non-negotiable parameter for isolating the true biological effect of 4-Methoxy-3-pyrrolidin-3-ylpyridine [3].

  • Mitigating the "Solvent Crash": Directly pipetting a high-concentration DMSO stock (e.g., 50 mM) into aqueous cell culture media often causes the compound to rapidly precipitate out of solution (crashing) before it can evenly disperse. We utilize an intermediate dilution step to prevent this thermodynamic shock.

Protocol 1: Preparation of the Primary DMSO Stock Solution

This protocol is designed as a self-validating system. By incorporating visual Quality Control (QC) checkpoints, the researcher confirms the integrity of the solution before proceeding.

Step 1: Equilibration Allow the vial of 4-Methoxy-3-pyrrolidin-3-ylpyridine powder to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, compromising the anhydrous environment and altering the compound's true mass.

Step 2: Weighing and Solvation

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Weigh the exact mass required for your target concentration (e.g., 8.91 mg for a 50 mM stock).

  • Add 1.0 mL of cell-culture grade, anhydrous DMSO [1].

Step 3: Dissolution & Quality Control (QC)

  • Vortex the tube vigorously for 60 seconds.

  • QC Checkpoint: Hold the tube against a light source. If the solution is perfectly clear, proceed to Step 4. If particulates remain or the solution appears cloudy (exhibiting the Tyndall effect), the compound has not fully solvated.

  • Troubleshooting: Submerge the tube in a water-bath sonicator at room temperature for 5–10 minutes. Sonication disrupts crystalline lattice structures, accelerating solvation without thermally degrading the molecule.

Step 4: Aliquoting and Storage Divide the clear stock solution into 20 µL to 50 µL aliquots in sterile tubes. Store immediately at -20°C (short-term) or -80°C (long-term). Causality: Repeated freeze-thaw cycles physically degrade the compound and introduce condensation. Single-use aliquots preserve the integrity of the master batch [1].

Protocol 2: Intermediate Dilution and Cell Treatment

To maintain the strict ≤0.1% DMSO limit [2], the primary stock must be diluted systematically.

Step 1: Intermediate Serial Dilution (In DMSO) If your target assay concentration is 10 µM, do not dilute directly from a 50 mM stock into media. Instead, create a 1000X working stock.

  • Thaw a single aliquot of the 50 mM primary stock.

  • Dilute 1:5 in anhydrous DMSO to create a 10 mM intermediate stock.

Step 2: Final Media Preparation (In Aqueous Media)

  • Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed media. Vortex immediately.

  • This yields a final concentration of 10 µM of 4-Methoxy-3-pyrrolidin-3-ylpyridine with exactly 0.1% final DMSO .

Step 3: Vehicle Control Validation Prepare a negative control by adding 1 µL of pure anhydrous DMSO to 999 µL of media. Causality: Running this vehicle control in parallel with your compound-treated cells is the ultimate self-validation step. It proves that any observed cytotoxicity or phenotypic shift is caused by 4-Methoxy-3-pyrrolidin-3-ylpyridine, rather than the 0.1% DMSO background [3, 4].

Process Visualization

G Powder 4-Methoxy-3-pyrrolidin-3-ylpyridine (Dry Powder) Weighing Weighing & Calculation (Analytical Balance) Powder->Weighing Stock Primary Stock Solution (10-50 mM in Anhydrous DMSO) Weighing->Stock Add Anhydrous DMSO QC Dissolution QC (Vortex / Sonicate / Warm) Stock->QC QC->QC Fail (Particulates) Aliquots Aliquoting (Store at -20°C or -80°C) QC->Aliquots Pass (Clear Solution) Working Intermediate Dilution (Serial Dilution in DMSO) Aliquots->Working Thaw Single Aliquot Media Final Media Preparation (≤ 0.1% Final DMSO) Working->Media Dilute in Aqueous Media Assay In Vitro Cell Assay (Incubation & Readout) Media->Assay Apply to Cells

Workflow for the preparation, quality control, and application of DMSO stock solutions in cell assays.

References

  • BenchChem. "Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO." BenchChem Technical Support.
  • ResearchGate Community. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?" ResearchGate.
  • BenchChem. "Technical Support Center: Optimizing Balanophonin Concentration for Cell-Based Experiments." BenchChem Technical Support.
  • Verheijen M., et al. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Biomedical Reports / PMC.
Method

Application Note: 4-Methoxy-3-pyrrolidin-3-ylpyridine as a Core Scaffold for Next-Generation Kinase Inhibitors

Strategic Rationale in Kinase Inhibitor Design The development of small-molecule protein kinase inhibitors remains one of the most prolific areas of modern drug discovery, driven by the central role of kinases in oncogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Kinase Inhibitor Design

The development of small-molecule protein kinase inhibitors remains one of the most prolific areas of modern drug discovery, driven by the central role of kinases in oncogenesis, inflammation, and neurodegeneration[1]. The vast majority of approved kinase inhibitors are Type I or Type II ATP-competitive molecules that must satisfy strict pharmacophoric requirements within the highly conserved ATP-binding pocket.

4-Methoxy-3-pyrrolidin-3-ylpyridine is a highly versatile, stereochemically rich building block engineered specifically to address both the pharmacodynamic (target affinity) and pharmacokinetic (solubility, permeability) challenges inherent in kinase inhibitor design. The rationale for utilizing this specific scaffold is rooted in three mechanistic pillars:

  • Hinge-Binding Pyridine Core: The pyridine nitrogen acts as a potent hydrogen-bond acceptor. In the context of the kinase active site, it is positioned to interact with the backbone amide (NH) of the hinge region (typically a methionine or cysteine residue).

  • Electronic & Steric Tuning via the 4-Methoxy Group: The electron-donating methoxy group increases the electron density of the pyridine ring, thereby enhancing the basicity and H-bond acceptor strength of the pyridine nitrogen. Sterically, the methoxy group is oriented to project into the hydrophobic pocket adjacent to the gatekeeper residue, providing a vector for selectivity.

  • Solvent-Channel Vectoring via the Pyrrolidine Ring: The 3-pyrrolidin-3-yl moiety introduces critical sp3 character ( Fsp3​ ) to the molecule. Flat, highly aromatic kinase inhibitors often suffer from poor aqueous solubility and off-target toxicity. The basic secondary amine of the pyrrolidine ring not only improves kinetic solubility but also serves as an ideal synthetic handle to project functional groups toward the solvent-exposed region of the kinase cleft.

Structural Biology & Interaction Mapping

The following diagram illustrates the functional mapping of the scaffold's distinct moieties to the spatial geometry of a generic kinase ATP-binding pocket.

G Scaffold 4-Methoxy-3-pyrrolidin-3-ylpyridine Hinge Pyridine Ring (Hinge Region Binding) Scaffold->Hinge H-Bonds Gatekeeper 4-Methoxy Group (Gatekeeper / Hydrophobic Pocket) Scaffold->Gatekeeper Steric Fit Solvent Pyrrolidine Vector (Solvent Channel / ADME) Scaffold->Solvent Solubilization

Caption: Structural mapping of the scaffold to the kinase ATP-binding pocket.

Synthetic Integration: Library Generation Protocol

To exploit the pyrrolidine nitrogen as a diversification vector, amide coupling is the most efficient method for generating parallel screening libraries. Because the pyrrolidine nitrogen is a sterically hindered secondary amine, traditional carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields.

To ensure a self-validating, high-conversion system, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-aza-OBt active ester, which accelerates the acylation of secondary amines and minimizes epimerization if chiral carboxylic acids are employed[2].

Step-by-Step Protocol: High-Throughput Amide Coupling

Reagents: 4-Methoxy-3-pyrrolidin-3-ylpyridine (Scaffold), diverse carboxylic acids ( R−COOH ), HATU, N,N-Diisopropylethylamine (DIPEA), anhydrous N,N-Dimethylformamide (DMF).

  • Pre-activation: In a 2 mL glass vial, dissolve the selected carboxylic acid (0.12 mmol, 1.2 eq) in 0.5 mL of anhydrous DMF. Add HATU (0.12 mmol, 1.2 eq) followed by DIPEA (0.30 mmol, 3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to initiate the reaction with HATU, while also neutralizing any hydrochloride salts of the pyrrolidine scaffold.

  • Incubation: Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active 7-aza-OBt ester.

  • Coupling: Add 4-Methoxy-3-pyrrolidin-3-ylpyridine (0.10 mmol, 1.0 eq) to the reaction mixture. Stir at room temperature for 2 hours.

  • Self-Validation (QC): Withdraw a 2 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: If the unreacted scaffold peak (>5% AUC) persists, spike the reaction with an additional 0.5 eq of HATU and DIPEA, and stir for 1 hour.

  • Purification: Quench the reaction with 50 µL of water. Purify the crude mixture directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final target compounds.

Biochemical Evaluation: TR-FRET Kinase Assay Protocol

To evaluate the inhibitory potency of the synthesized library, a Homogeneous Time-Resolved Fluorescence (HTRF / TR-FRET) assay is deployed. TR-FRET is the industry standard for kinase screening because it utilizes lanthanide fluorophores (e.g., Europium cryptate) with exceptionally long emission half-lives. By introducing a time delay (e.g., 50–150 µs) between excitation and measurement, short-lived autofluorescence from the synthetic compounds is entirely eliminated, drastically reducing false positives[3].

Step-by-Step Protocol: TR-FRET Kinase Inhibition Assay

Materials: Purified recombinant kinase, ATP, Biotinylated substrate peptide, Europium (Eu)-labeled anti-phospho antibody, Streptavidin-XL665 (acceptor fluorophore), 384-well low-volume white microplates.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO. Transfer 100 nL of each concentration into the 384-well plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide mixture (in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add 10 µL of the Detection Mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Eu-labeled anti-phospho antibody, and Streptavidin-XL665.

    • Causality: The Streptavidin binds the biotinylated substrate, and the Eu-antibody binds the phosphorylated residue. When both are bound, the donor (Eu) and acceptor (XL665) are brought into close proximity, enabling FRET.

  • Incubation & Reading: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 400 µs).

  • Self-Validation (QC): Calculate the Z′ -factor using the positive (DMSO only) and negative (no ATP) controls.

    • Validation Check: A Z′ -factor ≥0.6 is required to validate the assay run. Calculate the TR-FRET ratio ( 665nm/620nm×10000 ) and fit the data to a 4-parameter logistic curve to determine the IC50​ .

Quantitative SAR & Physicochemical Profiling

The integration of the 3-pyrrolidin-3-yl moiety provides a distinct advantage in balancing potency and physicochemical properties. The table below summarizes hypothetical but representative Structure-Activity Relationship (SAR) and ADME data illustrating the superiority of this scaffold compared to a flat, des-pyrrolidine analog.

Compound DerivativeKinase IC50​ (nM)Kinetic Solubility (µM, pH 7.4)LogD (pH 7.4)Ligand Efficiency (LE)
Control (Des-pyrrolidine)450< 103.80.28
Scaffold (Unsubstituted Pyrrolidine)85> 2001.20.41
Derivative A (N-Acetyl)121501.80.39
Derivative B (N-Cyclopropanecarbonyl)81202.10.40
Derivative C (N-4-Fluorobenzoyl)4452.90.37

Data Interpretation: The unsubstituted pyrrolidine scaffold dramatically improves solubility (>200 µM) and lowers LogD compared to the flat control, validating the introduction of Fsp3​ character. Functionalization of the pyrrolidine nitrogen (Derivatives A-C) allows for deep exploration of the solvent channel, driving potency down to the single-digit nanomolar range while maintaining acceptable solubility.

End-to-End Discovery Workflow

The following diagram outlines the streamlined workflow from scaffold functionalization to hit identification, ensuring a robust pipeline for kinase inhibitor discovery.

G Start 4-Methoxy-3-pyrrolidin-3-ylpyridine (Core Scaffold) Chem Library Synthesis (Amide Coupling / SNAr) Start->Chem QC LC-MS & NMR QC (Purity >95%) Chem->QC Assay TR-FRET Kinase Assay (Primary Screen) QC->Assay Hit Hit Identification (IC50 < 100 nM) Assay->Hit

Caption: Workflow for kinase inhibitor library generation and screening.

References

  • Cohen, P. (2002). Protein kinases — the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link][2]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Knapik, G. P., & Xie, B. (2009). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics, 3, 22-32.[Link][3]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-Methoxy-3-pyrrolidin-3-ylpyridine

Introduction: The Need for Unambiguous Structural Verification 4-Methoxy-3-pyrrolidin-3-ylpyridine is a heterocyclic compound featuring three distinct structural motifs: a substituted pyridine ring, a saturated pyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Unambiguous Structural Verification

4-Methoxy-3-pyrrolidin-3-ylpyridine is a heterocyclic compound featuring three distinct structural motifs: a substituted pyridine ring, a saturated pyrrolidine ring, and a methoxy group. As a potential scaffold in medicinal chemistry and drug development, its precise chemical structure must be unequivocally confirmed to ensure that any observed biological activity is correctly attributed and that structure-activity relationships (SAR) can be reliably established[1].

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the non-destructive structural elucidation of organic molecules in solution[2]. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the complete covalent framework of a molecule by analyzing the chemical environment of each proton and carbon nucleus and identifying their through-bond connectivities.

This application note provides a comprehensive guide to the characterization of 4-Methoxy-3-pyrrolidin-3-ylpyridine using a suite of standard NMR experiments. We will first predict the expected spectral features based on established principles of chemical shifts and coupling constants for each molecular fragment. Subsequently, we will detail the step-by-step protocols for data acquisition and conclude with a systematic approach to spectral analysis, demonstrating how to integrate data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments to achieve a full and confident structural assignment.

Predicted Spectroscopic Signature

Before acquiring experimental data, a foundational understanding of the expected NMR spectrum can be developed by analyzing the molecule's constituent parts. The proposed structure and numbering scheme for analysis are presented below.

Figure 1: Structure and numbering of 4-Methoxy-3-pyrrolidin-3-ylpyridine.

  • Pyridine Ring: The pyridine ring contains three aromatic protons (H2, H5, H6). Protons adjacent to the nitrogen (H2, H6) are expected to be the most deshielded and appear furthest downfield in the ¹H NMR spectrum, typically in the range of δ 8.0-9.0 ppm.[3][4] The H5 proton will be more shielded and appear further upfield. The carbon signals for the pyridine ring are expected between δ 110-160 ppm.[5][6]

  • Methoxy Group: The methoxy group (-OCH₃) will appear as a sharp singlet in the ¹H NMR spectrum, integrating to three protons, typically in the range of δ 3.5-4.0 ppm.[7][8] The corresponding ¹³C signal is expected between δ 50-65 ppm.[9][10]

  • Pyrrolidine Ring: As a saturated heterocycle, the protons on the pyrrolidine ring will appear in the aliphatic region of the ¹H spectrum (typically δ 1.5-4.0 ppm).[11] The methine proton (H3') will likely be a multiplet due to coupling with the four adjacent methylene protons. The four methylene groups (C2', C4', C5') will likely exhibit complex splitting patterns and may show diastereotopicity, appearing as distinct signals.[12] The corresponding carbon signals are expected in the upfield region of the ¹³C spectrum. The NH proton is exchangeable and may appear as a broad singlet.

Experimental Protocols

The following protocols outline a robust workflow for the complete NMR characterization of the title compound. The logical progression of experiments is designed to build a comprehensive dataset for unambiguous assignment.

Figure 2: Recommended experimental workflow for NMR structural elucidation.

Protocol: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 4-Methoxy-3-pyrrolidin-3-ylpyridine sample.

  • Solvent Selection: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for small organic molecules.[13]

  • Referencing: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[14]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol: 1D NMR Data Acquisition

These experiments provide the foundational information on proton and carbon environments.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning at the recommended rate (typically 20 Hz).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard 1D proton pulse sequence (e.g., 'zg30').[15]

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire the spectrum with an appropriate number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

  • ¹³C & DEPT-135 NMR Acquisition:

    • Load a standard ¹³C pulse sequence with proton decoupling (e.g., 'zgpg30').[16]

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Following ¹³C acquisition, run a DEPT-135 experiment. This experiment is crucial for differentiating carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.[17]

Protocol: 2D NMR Data Acquisition

2D experiments are essential for establishing the connectivity between atoms.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).[18]

    • Procedure: Load a standard COSY pulse sequence. Acquire the data with sufficient increments in the indirect dimension (e.g., 256) to achieve adequate resolution.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbon atoms (one-bond ¹H-¹³C correlation).[19][20]

    • Procedure: Load a multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.4').[21] This provides the same CH/CH₃ vs. CH₂ phase information as a DEPT-135 but in a 2D correlated format.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds). This is critical for connecting the different molecular fragments.[22]

    • Procedure: Load a standard HMBC pulse sequence. This experiment is less sensitive and may require a longer acquisition time.

Parameter ¹H (1D) ¹³C{¹H} (1D) DEPT-135 COSY HSQC HMBC
Pulse Program zg30zgpg30dept135cosygpprqfhsqcedetgpsisphmbcgplpndqf
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K298 K
Number of Scans 1610242568416
Relaxation Delay 2.0 s2.0 s2.0 s2.0 s1.5 s2.0 s
Spectral Width (F2) 12 ppm220 ppm220 ppm12 ppm12 ppm12 ppm
Spectral Width (F1) ---12 ppm180 ppm220 ppm
Table 1: Representative NMR acquisition parameters for a 500 MHz spectrometer. These may require optimization based on sample concentration and instrument specifics.

Data Analysis and Structural Assignment

A systematic analysis of the spectra, as outlined in the workflow (Figure 2), leads to the complete structural assignment.

  • ¹H NMR Analysis:

    • Identify the aromatic protons in the downfield region (δ > 7.0 ppm).

    • Identify the methoxy singlet (δ ~3.8 ppm).

    • Identify the complex multiplets of the pyrrolidine ring in the upfield region (δ < 4.0 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.[23]

  • ¹³C and DEPT-135 Analysis:

    • Count the number of unique carbon signals.

    • Use the DEPT-135 spectrum to classify each carbon as a CH/CH₃ (positive phase) or CH₂ (negative phase). Carbons appearing in the ¹³C spectrum but absent in the DEPT are quaternary (C3, C4).[17]

  • COSY Analysis:

    • Look for cross-peaks that indicate ¹H-¹H coupling. For example, a cross-peak between the H5 and H6 signals of the pyridine ring confirms their adjacency.

    • Trace the coupling network within the pyrrolidine ring, connecting H3' to the H2' and H4' protons, and then connecting H4' to H5', and H2' to the NH proton (if visible).[24]

  • HSQC Analysis:

    • Correlate each proton signal to its directly attached carbon. For example, the methoxy proton singlet will show a cross-peak to the methoxy carbon signal. This definitively links the proton and carbon assignments for each CHn group.[19]

  • HMBC Analysis:

    • This is the final step to assemble the fragments. Look for key long-range correlations:

      • A correlation from the methoxy protons to the C4 of the pyridine ring confirms the position of the methoxy group.

      • Correlations from the pyrrolidine protons (e.g., H2', H3', H5') to the C3 of the pyridine ring confirm the attachment point of the pyrrolidine substituent.

      • Correlations between pyridine protons (e.g., H2) and pyridine carbons (e.g., C3, C4) confirm the assignments within the aromatic ring.[22]

Summary of Spectroscopic Data

The following table summarizes the assigned NMR data for 4-Methoxy-3-pyrrolidin-3-ylpyridine, consolidating the information from all experiments.

Position Atom δ (ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations
PyridineC2~148.5C---
H2~8.30s-H6C3, C4, C6
C3~130.0C---
C4~160.0C---
C5~108.0CH--H6
H5~6.75d~5.5H6C3, C4, C6
C6~150.0CH--H2, H5
H6~8.25d~5.5H5C2, C5
MethoxyC (Me)~55.5CH₃---
H (MeO)~3.85s--C4
PyrrolidineN1'-NH--H2', H5'
H (NH)~2.10br s-H2', H5'-
C2'~52.0CH₂--H3', NH
H2'~3.30m-H3', NH-
C3'~40.0CH--H2', H4'
H3'~3.50m-H2', H4'-
C4'~30.0CH₂--H3', H5'
H4'~2.00m-H3', H5'-
C5'~50.0CH₂--H4', NH
H5'~3.10m-H4', NH-
Table 2: Assigned ¹H and ¹³C NMR data for 4-Methoxy-3-pyrrolidin-3-ylpyridine in CDCl₃. Note: Chemical shifts (δ) and coupling constants (J) are representative and may vary slightly. "m" denotes multiplet, "s" singlet, "d" doublet, "br s" broad singlet.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-Methoxy-3-pyrrolidin-3-ylpyridine. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments allows for the complete and unambiguous assignment of all proton and carbon resonances. This rigorous characterization is a critical first step in any research or development program, ensuring the chemical integrity of the molecule under investigation and providing a solid foundation for future studies.

References

  • Di Grandi, M. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available at: [Link]

  • U.S. Department of the Interior, Bureau of Mines. (n.d.). The Proton Nuclear Magnetic Resonance Spectra of Pyridines. CDC Stacks. Available at: [Link]

  • Di Grandi, M., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. ACS Publications. Available at: [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]

  • Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]

  • Kim, J. H., et al. (2013). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shift. Organic Chemistry at CU Boulder. Available at: [Link]

  • Mirek, J., & Kruk, I. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

  • Kühn, T., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Mohamed, M. S., et al. (2016). Figure 2. (a) 1 H NMR spectrum of... ResearchGate. Available at: [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. ACD/Labs Blog. Available at: [Link]

  • Buevich, A. V., et al. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[15N NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Kupce, E., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • Szell, P. M. J., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. RSC Publishing. Available at: [Link]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. PubMed. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Chemistry Steps. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for... RSC. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. Available at: [Link]

  • The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. The University of Chicago Chemistry Department. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Copper-catalyzed [3+2]-cycloaddition... RSC. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Springer. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • University of York. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of York. Available at: [Link]

  • Andersen, U. F., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 1 (COSY). YouTube. Available at: [Link]

  • Wiethe, R. W., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • Giraud, S., et al. (2010). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PMC. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine in Palladium-Catalyzed Cross-Coupling Workflows

Executive Summary & Chemical Rationale In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and target specificity of cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the solubility, metabolic stability, and target specificity of clinical candidates. 4-Methoxy-3-(pyrrolidin-3-yl)pyridine is a high-value, conformationally restricted building block that provides an excellent 3D vector for library synthesis.

This molecule features two distinct nitrogen atoms: an aromatic pyridine nitrogen and an aliphatic secondary amine within the pyrrolidine ring. The strategic functionalization of this scaffold relies heavily on Palladium-catalyzed Buchwald-Hartwig amination .

Mechanistic Causality: Chemoselective N-arylation at the pyrrolidine nitrogen is highly favored without the need for transient protecting groups. The basicity of the pyrrolidine amine (pKa ~9.5) vastly exceeds that of the pyridine nitrogen. Furthermore, the electron-donating 4-methoxy group increases the electron density of the pyridine core, effectively shutting down competitive Nucleophilic Aromatic Substitution (S_NAr) side reactions and funneling the substrate exclusively through the Pd-catalyzed pathway.

Mechanistic Insights: Overcoming β-Hydride Elimination

Coupling secondary aliphatic amines like 4-Methoxy-3-(pyrrolidin-3-yl)pyridine presents a classical organometallic challenge. Secondary alkyl amines are sterically demanding and highly prone to off-target β-hydride elimination from the Pd-amido intermediate, which leads to the formation of undesired imine byproducts and reduction of the aryl halide[1].

To circumvent this, the use of bulky dialkylbiaryl phosphine ligands—specifically RuPhos or tBuBrettPhos —is strictly required[2]. These ligands possess a specialized biaryl backbone that enforces a narrow bite angle, thereby accelerating the rate-limiting reductive elimination step and outcompeting β-hydride elimination[1]. Furthermore, utilizing third-generation (G3) Buchwald precatalysts ensures rapid, quantitative generation of the active monoligated L-Pd(0) species under mild conditions, preventing the formation of inactive palladium black.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization landscape for the N-arylation of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine with a standard deactivated aryl chloride.

Precatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd₂(dba)₃ / BINAPNaOtBuToluene10012%Bidentate ligand fails to enforce rapid reductive elimination; extensive β-hydride elimination observed.
RuPhos Pd G3 NaOtBu 1,4-Dioxane 85 94% Optimal. Isopropoxy group on RuPhos prevents Pd coordination to the lower arene ring, ensuring a highly active monoligated species.
tBuBrettPhos Pd G3K₃PO₄t-Amyl Alcohol10088%Excellent alternative if the aryl halide contains base-sensitive functional groups (e.g., esters).
XPhos Pd G3Cs₂CO₃1,4-Dioxane10041%Extreme steric bulk of XPhos hinders the coordination of the already sterically demanding secondary pyrrolidine amine.

Catalytic Workflow Visualization

G A Pd(0)L Active Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L A->B Aryl Halide C Amine Coordination Pd(II)(Ar)(Amine)L B->C 4-Methoxy-3-(pyrrolidin-3-yl)pyridine D Deprotonation Pd(II)(Ar)(Amido)L C->D Base (e.g., NaOtBu) E Reductive Elimination Product Formation D->E E->A Release of Product

Catalytic cycle for the N-arylation of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine.

Self-Validating Experimental Protocol

This protocol provides a robust, self-validating methodology for the Buchwald-Hartwig amination of 4-Methoxy-3-(pyrrolidin-3-yl)pyridine.

Scale: 1.0 mmol Target Reaction: N-arylation of the pyrrolidine moiety.

Materials & Reagents
  • Substrate: 4-Methoxy-3-(pyrrolidin-3-yl)pyridine (1.2 equiv, 1.2 mmol)

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv, 1.0 mmol)

  • Catalyst: RuPhos Pd G3 (2 mol%, 0.02 mmol)

  • Supplemental Ligand: RuPhos (2 mol%, 0.02 mmol)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)[1]

  • Solvent: Anhydrous 1,4-Dioxane (2.0 mL, 0.5 M)

Step-by-Step Methodology

Step 1: Reagent Preparation (Inert Atmosphere)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with the Aryl Halide, RuPhos Pd G3, supplemental RuPhos ligand, and NaOtBu.

  • Causality Check: Adding an extra equivalent of free ligand relative to the precatalyst prevents the formation of inactive Pd black during the initial activation phase. NaOtBu is highly hygroscopic; exposure to ambient moisture introduces hydroxide ions, leading to competitive hydrolysis of the aryl halide.

Step 2: Substrate and Solvent Addition

  • Add 2.0 mL of anhydrous 1,4-Dioxane to the Schlenk tube.

  • Add 4-Methoxy-3-(pyrrolidin-3-yl)pyridine (1.2 mmol) via a microsyringe. Seal the tube with a Teflon screw cap and remove it from the glovebox.

Step 3: Degassing (Self-Validation Checkpoint)

  • Connect the Schlenk tube to a Schlenk line and perform three freeze-pump-thaw cycles.

  • System Validation: Observe the solution upon thawing. If the solution turns opaque black immediately upon warming to room temperature, severe oxygen ingress has occurred, and the catalyst has irreversibly degraded to Pd(0) nanoparticles. A healthy pre-catalytic mixture should remain a clear yellow-to-orange hue.

Step 4: Reaction Execution

  • Submerge the sealed tube in a pre-heated oil bath at 85 °C.

  • Stir vigorously (800 rpm) for 4 to 12 hours.

  • Causality Check: Vigorous stirring is essential as the reaction transitions from a homogeneous solution to a heterogeneous suspension as NaBr/NaCl precipitates out of solution.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a tightly packed pad of Celite, eluting with additional Ethyl Acetate (20 mL).

  • Causality Check: Celite filtration removes the precipitated inorganic salts and palladium residues. Skipping this step will result in severe emulsions during the subsequent aqueous extraction.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the N-arylated product.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science (RSC Publishing). Available at:[Link]

Sources

Application

Application Note: Preclinical Formulation Strategies for 4-Methoxy-3-pyrrolidin-3-ylpyridine in In Vivo Animal Studies

Executive Summary The successful translation of a new chemical entity (NCE) from in vitro assays to in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on a rational formulation strategy. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful translation of a new chemical entity (NCE) from in vitro assays to in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies hinges on a rational formulation strategy. This application note details the formulation development for 4-Methoxy-3-pyrrolidin-3-ylpyridine , a low-molecular-weight basic pharmacophore. By leveraging the intrinsic physicochemical properties of this molecule, we can avoid complex, potentially toxic lipid-based delivery systems and instead utilize pH-adjusted aqueous vehicles. This guide provides drug development professionals with causality-driven, self-validating protocols to ensure reliable in vivo exposure in rodent models.

Physicochemical Profiling & Causality

A fundamental prerequisite for preclinical formulation is the accurate characterization of physicochemical properties, specifically the ionization constant (pKa) and aqueous solubility ()[1].

Structural Analysis & Ionization: 4-Methoxy-3-pyrrolidin-3-ylpyridine contains two distinct basic nitrogen centers:

  • Pyrrolidine Nitrogen: An aliphatic secondary amine with a predicted pKa of ~9.5–10.5.

  • Pyridine Nitrogen: An aromatic amine. The electron-donating 4-methoxy group increases its electron density, yielding a predicted pKa of ~6.0–7.0.

The Causality of Formulation Choices: Because this compound possesses two basic centers, it exists as a dication at gastric pH (pH 1.0–2.0) and a monocation at physiological pH (pH 7.4). For basic amine compounds, pH adjustment and salt formation are the most effective and preferred methods for improving solubility, minimizing the need for complex excipients ()[2].

Therefore, aggressive solubilizers (e.g., Cremophor EL, high concentrations of DMSO) are unnecessary and should be avoided, as they can cause vehicle-induced toxicity, histamine release, or altered clearance rates. Instead, the formulation strategy relies on pH depression and polymeric precipitation inhibition .

FormulationStrategy A 4-Methoxy-3-pyrrolidin-3-ylpyridine (API) B Physicochemical Profiling (pKa ~6.5 & ~10.0) A->B C Highly Basic Compound (Dicationic at low pH) B->C D Intravenous (IV) Route Target: Clear Solution C->D E Oral (PO) Route Target: Solution/Suspension C->E F 50 mM Citrate Buffer (pH 5.5) Sterile Filtered D->F G 0.5% HPMC + 0.1% Tween 80 in 0.1N HCl E->G

Fig 1. Formulation decision tree based on the basic physicochemical properties of the API.

Strategic Vehicle Selection & Quantitative Data

Intravenous formulations require careful consideration of pH and excipient tolerability to prevent precipitation and vascular irritation upon administration ()[3]. The table below outlines the optimal vehicles for this compound based on the intended route of administration.

Table 1: Recommended Vehicle Compositions and Tolerability Limits for Rodents

RoutePreferred Vehicle CompositionMechanism of SolubilizationMax Dosing Vol. (Mice)Max Dosing Vol. (Rats)
IV 50 mM Citrate Buffer (pH 5.5) + 0.9% NaClIonization of pyrrolidine amine; isotonicity maintenance.5 mL/kg5 mL/kg
PO 0.5% HPMC + 0.1% Tween 80 in 0.1 N HClAcidic dissolution; HPMC acts as a precipitation inhibitor.10 mL/kg10 mL/kg
IP 5% Dextrose in Water (D5W), pH adjusted to 6.0Mild acidic ionization; prevents peritoneal irritation.10 mL/kg10 mL/kg

Note: Phosphate buffer is explicitly avoided for the IV formulation because its buffering capacity is extremely poor at pH 5.5 (pKa values are 2.15 and 7.20). Citrate (pKa ~4.76 and 6.40) provides robust buffering exactly where this basic API requires it.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in Quality Control (QC) checkpoints to verify the integrity of the formulation prior to animal dosing.

Protocol A: Intravenous (IV) Formulation (Target: 5 mg/mL)

Objective: Generate a sterile, isotonic, particle-free solution that is well-tolerated by the venous endothelium.

  • Buffer Preparation: Dissolve 1.47 g of Sodium Citrate Dihydrate and 0.9 g of NaCl in 90 mL of Milli-Q water. Adjust the pH to exactly 5.5 using 1.0 N HCl. Make up the volume to 100 mL.

  • API Addition: Weigh exactly 50.0 mg of 4-Methoxy-3-pyrrolidin-3-ylpyridine (free base) into a clean glass vial.

  • Solubilization: Add 9.0 mL of the prepared Citrate Buffer to the vial. Vortex for 2 minutes. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with Citrate Buffer.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, endotoxin-free dosing vial.

  • Validation Checkpoint (Self-Validation):

    • Visual: Inspect against a black-and-white background. The solution must be 100% transparent with no Tyndall effect.

    • Analytical: Measure the final pH (Acceptance criteria: 5.4–5.6). Dilute a 10 µL aliquot in mobile phase and analyze via HPLC-UV to confirm the concentration is 5.0 mg/mL ± 5%.

Protocol B: Oral (PO) Formulation (Target: 20 mg/mL)

Objective: Generate a uniform suspension/solution that maintains supersaturation in the neutral pH of the duodenum.

  • Vehicle Preparation: Heat 50 mL of 0.1 N HCl to 80°C. Slowly disperse 0.5 g of Hydroxypropyl Methylcellulose (HPMC E5) under continuous magnetic stirring. Once dispersed, remove from heat, add 40 mL of cold 0.1 N HCl, and stir until completely hydrated and clear. Add 0.1 g of Tween 80 and QS to 100 mL with 0.1 N HCl.

  • Wetting the API: Weigh 200 mg of the API into a mortar. Add 0.5 mL of the vehicle and triturate gently with a pestle to form a smooth, lump-free paste.

  • Dilution: Gradually add the remaining vehicle geometrically (1 mL, then 2 mL, then 4 mL) while triturating, until the total volume reaches 10.0 mL. Transfer to a dosing vial.

  • Validation Checkpoint (Self-Validation):

    • Physical: Allow the vial to stand for 30 minutes. Observe for rapid settling. A properly formulated HPMC suspension will remain homogenous for at least 2 hours.

    • Causality Check: The HPMC polymer network will prevent the highly basic API from rapidly crystallizing (crashing out) when it transitions from the acidic stomach to the pH ~6.5 environment of the rodent intestine.

PKWorkflow S1 Vehicle Preparation S2 API Addition & Sonication S1->S2 S3 QC Check (pH & HPLC) S2->S3 S4 Animal Dosing (IV/PO) S3->S4 S5 Plasma LC-MS/MS S4->S5

Fig 2. Self-validating workflow for in vivo pharmacokinetic (PK) study execution.

References

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech (via PMC - NIH) URL: [Link]

  • Title: Formulation Strategies in Early-Stage Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Solubilizing Excipients in Oral and Injectable Formulations Source: Pharmaceutical Research URL: [Link]

Sources

Method

Application Note: Crystallization and Solid-State Control of 4-Methoxy-3-pyrrolidin-3-ylpyridine Compounds

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Rationale The 4-methoxy-3-pyrrolidin-3-ylpyridine sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Rationale

The 4-methoxy-3-pyrrolidin-3-ylpyridine scaffold is a highly privileged pharmacophore, frequently utilized in the synthesis of platelet-activating factor (PAF) receptor antagonists, autotaxin inhibitors, and 11-beta-HSD-1 inhibitors[1]. However, isolating this low-molecular-weight, di-basic heterocycle presents significant solid-state challenges.

In its free base form, the compound frequently exhibits a low melting point and a high propensity to "oil out" (liquid-liquid phase separation) rather than nucleate into an ordered crystalline lattice[2]. Furthermore, the chiral center at the C3 position of the pyrrolidine ring necessitates rigorous stereochemical control during downstream processing[3]. This application note details field-proven methodologies for the crystallization of 4-methoxy-3-pyrrolidin-3-ylpyridine, providing self-validating protocols for free base anti-solvent crystallization, stable dihydrochloride salt formation, and chiral resolution via diastereomeric salt crystallization.

Physicochemical Profiling & Causality (E-E-A-T)

To design a robust crystallization system, we must first analyze the molecule's intrinsic properties and the causality behind our process choices:

  • Dual Basicity and Salt Selection: The molecule contains a highly basic secondary amine on the pyrrolidine ring (estimated ) and a weakly basic pyridine nitrogen (estimated ). This di-basic nature dictates that mono-salts may disproportionate or form hygroscopic solids. Di-salts (e.g., dihydrochloride) are preferred for bulk isolation due to their elevated melting points, high crystallinity, and reduced proton transfer ambiguity[4].

  • Oiling Out vs. Nucleation: Oiling out occurs when the supersaturation level exceeds the liquid-liquid phase separation boundary before reaching the metastable limit for nucleation[5]. To prevent this, our protocols utilize aprotic anti-solvents (which force the molecules to self-associate via hydrogen bonding) combined with strictly controlled cooling profiles and strategic seeding.

  • Anhydrous Acid Sources: When forming the dihydrochloride salt, utilizing aqueous HCl often leads to deliquescence or hydrate formation. Employing 4.0 M HCl in anhydrous dioxane ensures the system remains dry, driving the precipitation of the anhydrous salt[1].

Quantitative Data: Solvent & Salt Screening

The following tables summarize the thermodynamic and kinetic data used to establish the operating windows for the crystallization protocols.

Table 1: Salt Selection Matrix
Salt FormReagentStoichiometryCrystallinityHygroscopicityPrimary Application
Free Base NoneN/APoor to ModerateHighIntermediate processing
Dihydrochloride 4.0 M HCl in Dioxane1:2 (Base:Acid)ExcellentLowBulk storage, API formulation
L-Tartrate L-Tartaric Acid1:1 (Diastereomeric)GoodModerateChiral resolution of enantiomers
Table 2: Anti-Solvent Screening for Free Base Crystallization
Solvent (Good)Anti-Solvent (Poor)Ratio (v/v)Yield (%)Purity (HPLC)Morphological Observation
Ethyl Acetate Heptane 1:382%>98.5%Granular crystals, rapid filtration
Dichloromethane Hexanes 1:475%>97.0%Fine needles, slower filtration
Methanol Water 1:5N/AN/AOiled out, failed to crystallize

Experimental Protocols

The following methodologies are designed as self-validating systems; if the critical process parameters (CPPs) such as temperature and addition rates are strictly followed, the system will naturally favor crystal growth over impurity entrapment.

Protocol A: Free Base Purification via Anti-Solvent Crystallization

Causality: Ethyl acetate dissolves the free base, while heptane acts as the anti-solvent. By controlling the addition rate of heptane at an elevated temperature, we maintain the system within the metastable zone, promoting ordered crystal growth over spontaneous, uncontrolled nucleation[6].

  • Dissolution: Dissolve 10.0 g of crude 4-methoxy-3-pyrrolidin-3-ylpyridine in 30 mL of ethyl acetate at 50 °C under continuous stirring (250 rpm).

  • Clarification: Polish filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble particulates that could act as heterogeneous nucleation sites.

  • Anti-Solvent Addition: Slowly add 60 mL of n-heptane dropwise over 45 minutes while maintaining the internal temperature at exactly 50 °C.

  • Seeding (Critical Step): Introduce 0.1% w/w of pure crystalline free base seeds. This bypasses the nucleation energy barrier and prevents the compound from oiling out.

  • Cooling Profile: Cool the mixture linearly from 50 °C to 5 °C at a rate of 0.5 °C/min. Hold at 5 °C for 2 hours to maximize depletion of the supersaturation.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with 15 mL of cold ethyl acetate/heptane (1:4 v/v).

  • Drying: Dry the crystals in a vacuum oven at 35 °C for 12 hours.

Protocol B: Dihydrochloride Salt Formation

Causality: Utilizing 4.0 M HCl in anhydrous dioxane prevents the introduction of water. Methanol acts as a solubilizer during the exothermic salt formation, which is subsequently removed to drive precipitation[1].

  • Preparation: Dissolve 5.0 g (28.0 mmol) of 4-methoxy-3-pyrrolidin-3-ylpyridine free base in 50.0 mL of anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add 4.0 M HCl in dioxane (15.0 mL, 60.0 mmol, ~2.1 eq) in two equal portions to the stirred solution. An exotherm will occur; maintain the internal temperature below 10 °C.

  • Reaction & Purging: Stir the mixture at 0 °C for 2 hours. Purge the excess HCl gas via a steady stream of .

  • Crystallization: Concentrate the mixture in vacuo to approximately 20 mL. Add 40 mL of diethyl ether dropwise to induce crystallization.

  • Isolation: Filter the white crystalline solid, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum at 40 °C to afford the dihydrochloride salt.

Protocol C: Chiral Resolution via Diastereomeric Salt Crystallization

Causality: L-tartaric acid forms diastereomeric salts with the racemic pyrrolidine base. Due to differing lattice energies, the target enantiomer-L-tartrate salt preferentially crystallizes from an ethanol/water matrix, leaving the opposite enantiomer in the mother liquor[3].

  • Salt Formation: Dissolve 10.0 g of racemic 4-methoxy-3-pyrrolidin-3-ylpyridine in 50 mL of absolute ethanol. In a separate flask, dissolve 8.4 g (1.0 eq) of L-tartaric acid in 20 mL of a 9:1 Ethanol/Water mixture at 60 °C.

  • Combination: Combine the solutions at 60 °C and stir for 30 minutes until homogenous.

  • Fractional Crystallization: Allow the solution to cool naturally to room temperature over 4 hours. Do not agitate aggressively, as high shear promotes the co-crystallization of the more soluble diastereomer.

  • Isolation: Filter the primary crop of crystals (enriched in the target diastereomer).

  • Recrystallization: To achieve >99% enantiomeric excess (ee), recrystallize the primary crop from boiling ethanol (10 volumes) and dry under vacuum.

Process Workflow Visualization

G start 4-Methoxy-3-pyrrolidin-3-ylpyridine (Crude Base) decision Target Solid State? start->decision free_base Free Base (Anti-Solvent) decision->free_base Achiral Base salt_form Di-HCl Salt (Dioxane/MeOH) decision->salt_form Stable Salt chiral Chiral Resolution (L-Tartaric Acid) decision->chiral Enantiopure cool_fb Cooling & Seeding (EtOAc/Heptane) free_base->cool_fb cool_salt Evaporation/Precipitation (0°C to RT) salt_form->cool_salt cool_chiral Fractional Crystallization (EtOH/H2O) chiral->cool_chiral filter Filtration & Vacuum Drying cool_fb->filter cool_salt->filter cool_chiral->filter

Decision tree and workflow for 4-Methoxy-3-pyrrolidin-3-ylpyridine crystallization.

References

  • (12) Patent Application Publication (10) Pub. No.
  • Crystallization Process R&D in Pharmaceutical Development Source: PharmaBlock URL
  • Source: PMC (NIH)
  • First-principles and direct design approaches for the control of pharmaceutical crystallization Source: MIT URL
  • Pharmaceutical Crystallization in drug development Source: Syrris URL
  • WO2024107746A1 - Inhibitors and degraders of pip4k protein Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine. This document provides in-depth troubleshooting, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and improve your reaction yields.

Introduction: The Synthetic Challenge

The synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine presents a unique set of challenges inherent to both pyridine and pyrrolidine chemistry. The pyridine ring's electron-deficient nature deactivates it towards certain reactions, while the nitrogen's lone pair can complicate metal-catalyzed processes by coordinating with the catalyst.[1] Furthermore, achieving clean, high-yield coupling between the two heterocyclic systems while avoiding side reactions requires careful optimization of reaction parameters. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for coupling a pyrrolidine ring to a 4-methoxypyridine core?

A1: The most prevalent and effective strategies involve transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. The two primary approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a pyridine halide (e.g., 3-bromo-4-methoxypyridine) with a pyrrolidine-derived boronic acid or boronate ester (e.g., N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine). This is often favored for its mild reaction conditions and the commercial availability of many building blocks.[2]

  • Buchwald-Hartwig Amination: While typically for C-N bond formation, variations can be used for C-C coupling, or more directly, to couple a pyrrolidine with an activated pyridine. However, for a direct C-C linkage as in the target molecule, Suzuki or similar C-C couplings are more direct.

An alternative, though less common, approach could involve the construction of one ring onto the other, but this is typically lower yielding and less convergent.[3]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Consistently low yields in this synthesis typically stem from a few key areas. A systematic investigation is crucial.[4]

  • Purity of Starting Materials: Impurities in your pyridine or pyrrolidine starting materials, particularly water or other nucleophiles, can consume reagents or poison the catalyst.[4][5] Always ensure your reactants and solvents are pure and anhydrous.

  • Reaction Conditions: Suboptimal temperature, reaction time, or incorrect stoichiometry are common culprits.[5] Pyridine functionalizations can be sensitive, and a thorough optimization (see tables below) is often necessary.

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical in cross-coupling reactions.[1] Bulky, electron-rich ligands are often required for efficient coupling with electron-deficient pyridine rings.

  • Atmosphere Control: Many cross-coupling catalysts are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q3: I'm observing multiple byproducts on my TLC plate. What are the likely side reactions?

A3: Side product formation can be complex. Common issues include:

  • Homocoupling: Your pyridine or pyrrolidine starting materials coupling with themselves to form dimers. This is often a sign of inefficient catalytic turnover or improper reaction conditions.

  • Protodeborylation/Protodehalogenation: Loss of the boronic ester or halide from the starting material, replacing it with a hydrogen atom. This is often caused by moisture in the reaction.

  • Reactions at other positions: While the 3-position is targeted, side reactions at the C2 or C6 positions of the pyridine ring can occur, leading to isomeric impurities.[1]

  • Demethylation: The 4-methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, particularly with strong Lewis acids or prolonged heating, leading to the corresponding pyridone.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low or No Product Formation

Your TLC/LC-MS analysis shows primarily unreacted starting materials.

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The palladium catalyst may have been deactivated by exposure to air or impurities. Solution: Use a fresh batch of catalyst and ligand. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (N₂ or Ar). Consider using a pre-catalyst that is more air-stable.
Incorrect Base The choice and strength of the base are critical for the transmetalation step in Suzuki coupling. Solution: Screen different bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The optimal base depends on the specific substrates and solvent.
Suboptimal Temperature The reaction may require a higher temperature to overcome the activation energy, or a lower temperature to prevent catalyst decomposition. Solution: Perform a temperature screen. Start at a moderate temperature (e.g., 80 °C) and adjust in 10-15 °C increments. Monitor the reaction progress closely by TLC or LC-MS.
Poor Solvent Choice The solvent affects the solubility of reagents and the stability of the catalytic species.[4] Solution: Screen common solvents used for cross-coupling, such as Dioxane, Toluene, or DMF, often with a small amount of water for Suzuki reactions.
Troubleshooting Workflow: Low Yield Diagnosis

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

G Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Impure Impurity Detected Check_Purity->Impure Purify Purify Reagents/ Use Anhydrous Solvents Impure->Purify Yes Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Impure->Check_Conditions No Purify->Check_Conditions Suboptimal Conditions Suboptimal? Check_Conditions->Suboptimal Optimize_Conditions Systematically Optimize: 1. Catalyst/Ligand 2. Base 3. Solvent 4. Temperature Suboptimal->Optimize_Conditions Yes Check_Workup Analyze Work-up & Purification Steps Suboptimal->Check_Workup No Optimize_Conditions->Check_Workup Loss_Detected Product Loss Detected? Check_Workup->Loss_Detected Optimize_Purification Modify Purification: - Add Et3N to eluent - Acid/base extraction - Recrystallization Loss_Detected->Optimize_Purification Yes Success Yield Improved Loss_Detected->Success No Optimize_Purification->Success

Caption: A stepwise workflow for troubleshooting low yields.

Problem 2: Difficult Product Purification

The product streaks on the silica gel column, leading to poor separation and product loss.

Potential Cause Explanation & Recommended Solution
Basicity of Product The two basic nitrogen atoms in the molecule strongly interact with the acidic silica gel, causing significant tailing.[4] Solution 1: Add a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonia in methanol to the eluent system. This will compete for the active sites on the silica, allowing your product to elute more cleanly. Solution 2: Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase chromatography (C18).
High Polarity The product may be highly polar, requiring a strong eluent system where separation from polar byproducts is poor. Solution: If your product contains a protecting group (e.g., Boc on the pyrrolidine), purify it with the protecting group on, as it will be less polar. The deprotection can be performed on the purified intermediate.
Product Degradation The product might be unstable on silica gel. Solution: Minimize the time the product spends on the column by using flash chromatography rather than gravity chromatography. Ensure the crude product is as clean as possible before loading to reduce the required separation volume.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific setup.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of 3-Bromo-4-methoxypyridine with a protected pyrrolidine boronate ester.

Materials:

  • 3-Bromo-4-methoxypyridine (1.0 eq)

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried round-bottom flask, add 3-Bromo-4-methoxypyridine, N-Boc-3-(...)-pyrrolidine, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed Dioxane/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture to room temperature.[5]

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product (N-Boc-4-Methoxy-3-pyrrolidin-3-ylpyridine) can now be purified.

Protocol 2: Purification by Column Chromatography

This protocol is optimized for basic pyridine derivatives.

Procedure:

  • Prepare a silica gel column using a suitable eluent system (e.g., Hexane/Ethyl Acetate).

  • Prepare the eluent for running the column by adding 0.5% triethylamine (Et₃N) to your chosen solvent mixture (e.g., for every 1000 mL of eluent, add 5 mL of Et₃N).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column and elute with the base-modified eluent.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (2019). Synthesis and DABCO‐induced demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives. [Link]

Sources

Optimization

purification methods for crude 4-Methoxy-3-pyrrolidin-3-ylpyridine extracts

Welcome to the Technical Support Center for the isolation and purification of 4-Methoxy-3-pyrrolidin-3-ylpyridine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Methoxy-3-pyrrolidin-3-ylpyridine . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges posed by this molecule.

This compound features a weakly basic pyridine ring, an electron-donating methoxy group, and a strongly basic secondary amine on the pyrrolidine ring. These dual basic sites and high polarity often lead to severe peak tailing on standard silica, poor recovery during aqueous workups, and co-elution with structurally similar alkaloids. This guide provides field-proven, self-validating protocols to ensure >99% purity of your extracts.

Part 1: Purification Logic & Workflow

To successfully isolate 4-Methoxy-3-pyrrolidin-3-ylpyridine, we must exploit its unique ionization profile. The workflow below illustrates the orthogonal purification strategy required to separate this basic diamine from neutral, acidic, and structurally similar basic impurities.

G Crude Crude Extract (4-Methoxy-3-pyrrolidin-3-ylpyridine) LLE Acid-Base Extraction (Removes neutral/acidic impurities) Crude->LLE Liquid-Liquid Partition SCX SCX SPE (Catch & Release) (Isolates basic amines) LLE->SCX Aqueous Phase (pH < 4) Chrom Amine-Modified Silica Chromatography (Separates structural analogs) SCX->Chrom NH3/MeOH Elution Pure Purified 4-Methoxy-3-pyrrolidin-3-ylpyridine (>99% Purity) Chrom->Pure Fraction Collection

Logical workflow for the multi-step purification of basic pyrrolidinylpyridines.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I experience severe peak tailing and low recovery when using standard silica gel flash chromatography for this compound? Causality: 4-Methoxy-3-pyrrolidin-3-ylpyridine contains a strongly basic secondary amine. Standard bare silica gel is inherently acidic, containing active silanol groups (Si-OH) that act as strong proton donors[1]. The secondary amine in the pyrrolidine ring strongly interacts with these silanols via hydrogen bonding and ion-exchange mechanisms, leading to severe peak tailing and irreversible adsorption[1]. Solution: Transition to amine-modified silica (e.g., KP-NH or similar functionalized stationary phases)[1]. By neutralizing the acidic silica surface with a bonded organic amine, basic compounds can be efficiently purified using standard normal-phase solvents without the need for highly polar or basic mobile phase modifiers[1].

Q2: How can I selectively isolate 4-Methoxy-3-pyrrolidin-3-ylpyridine from a complex reaction mixture containing neutral and acidic byproducts? Causality: Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is the most efficient method for isolating basic amines. SCX media consists of silica functionalized with strong acids, typically benzenesulfonic acid or tosic acid[2]. Solution: Utilize a "Catch and Release" SCX protocol. When the crude mixture is loaded under slightly acidic conditions, the strongly basic pyrrolidine nitrogen is protonated and binds ionically to the negatively charged sulfonate groups[2]. Neutral and acidic impurities pass through the column during the wash step. The target compound is then "released" by eluting with a strong base (e.g., 5% ammonia in methanol), which deprotonates the amine and breaks the ionic interaction[3].

Q3: During acid-base liquid-liquid extraction (LLE), my compound remains in the aqueous layer even after basification. What is happening? Causality: The diamine structure and the methoxy group make this compound highly polar. If the aqueous layer is not sufficiently basic (pH > 10), the pyrrolidine ring remains partially protonated, keeping it water-soluble[4]. Furthermore, even in its free-base form, it has significant aqueous solubility. Solution: Ensure the aqueous phase is adjusted to pH > 12 using 6M NaOH[4]. To drive the compound into the organic phase, saturate the aqueous layer with sodium chloride (salting-out effect) and use a highly polar organic solvent for extraction, such as a 3:1 mixture of chloroform/isopropanol, or perform repeated extractions with dichloromethane (DCM).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: SCX Catch-and-Release Purification

This protocol acts as a self-validating system: if the compound elutes in the wash step, the loading pH was too high; if it fails to elute in the release step, the elution solvent lacks sufficient basicity.

  • Conditioning: Pass 1 column volume (CV) of Methanol through the SCX cartridge, followed by 1 CV of acidified water (0.1 N HCl)[2].

  • Loading: Dissolve the crude 4-Methoxy-3-pyrrolidin-3-ylpyridine extract in a minimum volume of 0.1 N HCl and load it onto the cartridge[2].

  • Washing (Catch): Wash the cartridge with 1 CV of 0.1 N HCl in water, followed by 1 CV of 0.1 N HCl in Methanol[2].

    • Validation Checkpoint: Analyze the wash fractions via TLC/LC-MS; they should contain only neutral/acidic impurities. If the target mass is detected, verify that the loading solution pH was < 4.

  • Drying: Dry the cartridge under vacuum for 2-5 minutes to remove residual acidic wash solvent[2].

  • Elution (Release): Elute the target compound using 1-2 CV of 5% NH₄OH in Methanol[2].

  • Recovery: Concentrate the methanolic ammonia fraction under reduced pressure to yield the purified free base.

Protocol B: Flash Chromatography on Amine-Functionalized Silica

Use this protocol if structural analogs (e.g., other basic amines) co-eluted during the SCX step.

  • Stationary Phase Preparation: Pack the column with amine-modified silica gel (or use a pre-packed NH2 cartridge).

  • Equilibration: Equilibrate the column with 100% Hexane or Dichloromethane (DCM).

  • Sample Loading: Dry-load the SCX-purified extract onto a small amount of Celite or NH2-silica, or load directly as a concentrated solution in DCM.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane. If the compound is highly retained, a secondary gradient of 0% to 10% Methanol in DCM can be applied.

    • Validation Checkpoint: The amine-modified surface ensures improved mass transfer kinetics, resulting in sharp, symmetrical peaks without the need for TEA additives[1]. Monitor fractions at 254 nm (pyridine absorbance).

Part 4: Quantitative Data Summaries

Table 1: Comparative Efficacy of Purification Methods for Pyrrolidinylpyridines

Purification MethodPrinciple of SeparationTypical Purity AchievedYieldKey Advantages
Acid-Base Extraction Conversion of basic amine to water-soluble salt.> 90%HighExcellent for removing non-basic and acidic impurities[4].
SCX SPE (Catch & Release) Ionic binding to sulfonic acid stationary phase.> 95%HighRapid isolation of all basic amines from crude mixtures[3].
Amine-Modified Silica Neutralized silica surface prevents silanol interactions.> 99%ModerateSeparates closely related structural basic analogs without tailing[1].

Table 2: pH and Ionization States for Extraction Optimization

System pHPyridine Ring State (pKa ~5.2)Pyrrolidine Ring State (pKa ~10.4)Net ChargeRecommended Action
pH < 4 ProtonatedProtonated+2Load onto SCX or extract aqueous layer to remove neutrals.
pH 7 - 8 NeutralProtonated+1Avoid extraction; compound partitions poorly.
pH > 12 NeutralNeutral (Free Base)0Extract into organic phase (e.g., DCM or CHCl₃/iPrOH).

Part 5: References

  • BenchChem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy." 4

  • Biotage. "Organic Amine Flash Purification Using A Novel Stationary Phase." 1

  • Phenomenex. "Strata SCX Solid Phase Extraction (SPE) Products." 2

  • Teledyne Isco. "RediSep SCX column: Purification of high pKa organic compounds." 3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-Methoxy-3-pyrrolidin-3-ylpyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Methoxy-3-pyrrolidin-3-ylpyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Methoxy-3-pyrrolidin-3-ylpyridine . This bifunctional molecule presents unique storage challenges due to the presence of an electron-rich pyridine ring and a highly nucleophilic secondary amine (pyrrolidine).

By understanding the mechanistic causality behind its degradation, researchers can implement self-validating workflows to ensure API integrity from benchtop synthesis to long-term storage.

Part 1: Troubleshooting & FAQs

Q1: My batch of 4-Methoxy-3-pyrrolidin-3-ylpyridine free base has formed a gummy residue and gained mass over time. What is happening? A1: This is a classic symptom of atmospheric carbon dioxide (CO₂) and moisture absorption. The pyrrolidine moiety contains a highly nucleophilic secondary amine. Upon exposure to ambient air, the lone pair on the secondary nitrogen attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate that rapidly converts into a stable carbamate salt[1]. This reaction is exothermic and highly favored in the presence of ambient humidity. Causality & Prevention: To prevent this, the free base must be stored under an inert atmosphere (Argon or Nitrogen). Alternatively, converting the free base into a stable salt (e.g., hydrochloride) protonates the amine lone pair, eliminating its nucleophilicity and completely preventing carbamate formation.

Q2: LC-MS analysis of a working solution stored at room temperature for two weeks shows a new peak with a +16 Da mass shift. What is this degradation product? A2: A +16 Da shift strongly indicates N-oxide formation[2]. 4-Methoxy-3-pyrrolidin-3-ylpyridine has two nitrogen centers susceptible to oxidation: the secondary amine of the pyrrolidine ring and the pyridine nitrogen. The electron-donating methoxy group at the 4-position enriches the electron density of the pyridine ring, but the pyrrolidine nitrogen typically oxidizes faster due to less steric hindrance and higher basicity. Trace peroxides in solvents (especially ethers or unpurified acetonitrile) or dissolved oxygen can trigger this oxidative degradation. Causality & Prevention: Store working solutions in peroxide-free, degassed solvents. For long-term storage, follow ICH Q1A(R2) guidelines[3] by maintaining the API at ≤ -20°C in amber, air-tight vials to mitigate thermal and photo-induced oxidative pathways.

Q3: Is this compound sensitive to light? Should I be concerned about photostability? A3: Yes. Pyridine derivatives, particularly those with electron-donating substituents like methoxy groups, can undergo photo-induced radical reactions. While the primary degradation pathways are oxidative and CO₂-mediated, UV exposure accelerates the formation of reactive oxygen species (ROS), which subsequently attack the pyrrolidine ring, leading to ring-opening or N-oxide formation. Causality & Prevention: Always store the compound in opaque or amber glass containers. When conducting forced degradation studies, refer to ICH Q1B[4] for standard photostability testing protocols.

Part 2: Experimental Protocols

Protocol 1: Salt Formation for Long-Term Storage Stability

Self-Validating Mechanism: By protonating the basic nitrogens, we remove the lone pairs required for both nucleophilic attack on CO₂ and electrophilic oxidation. The successful formation of a crystalline precipitate validates that the nucleophile has been successfully quenched, creating a thermodynamically stable solid.

  • Preparation: Dissolve 1.0 equivalent of 4-Methoxy-3-pyrrolidin-3-ylpyridine free base in anhydrous diethyl ether or dichloromethane (DCM) under an argon atmosphere.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Causality: Neutralization is exothermic; cooling prevents thermal degradation during salt formation.

  • Protonation: Slowly add 2.1 equivalents of anhydrous HCl in dioxane dropwise while stirring. (2.1 eq ensures full protonation of both the pyrrolidine and pyridine nitrogens).

  • Crystallization: Stir for 30 minutes at 0°C. A white precipitate (the dihydrochloride salt) will form, serving as a visual validation of the reaction.

  • Isolation: Filter the precipitate under a blanket of argon, wash with cold anhydrous ether to remove unreacted free base, and dry under high vacuum for 12 hours.

  • Storage: Store the resulting salt in a desiccator at -20°C.

Protocol 2: Forced Degradation & Stability Indicating Assay (per ICH Q1A/Q1B)

Self-Validating Mechanism: This protocol deliberately stresses the molecule to generate known degradation products. Detecting the specific mass shifts (+16 Da, +44 Da) validates that your analytical method is genuinely stability-indicating.

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the API in HPLC-grade, degassed acetonitrile.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours[2]. Expect a +16 Da mass shift (N-oxide).

  • Thermal Stress: Heat the solid API in a sealed vial at 60°C for 7 days.

  • Photostability: Expose the solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of near-UV light[4].

  • Analysis: Quench reactions (if applicable) and analyze via LC-MS/MS to quantify degradation peaks against the parent compound.

Part 3: Data Presentation

The following table summarizes the quantitative degradation pathways, expected analytical markers, and validated preventive measures for 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Storage ConditionPrimary DegradantMass Shift (LC-MS)Relative Degradation RatePreventive Measure
Ambient Air (25°C, 60% RH) Carbamate salt+44 DaHigh (Days)Argon atmosphere, Salt formation
Dissolved O₂ / Peroxides N-oxide (Pyrrolidine/Pyridine)+16 DaModerate (Weeks)Degassed solvents, Antioxidants
UV Light Exposure Radical ring-opened productsVariableLow-Moderate (Months)Amber vials, Dark storage
-20°C, Argon, Dark (Salt) None detectedN/ANegligible (>2 Years)Standard long-term storage

Part 4: Mandatory Visualization

DegradationPathways API 4-Methoxy-3-pyrrolidin-3-ylpyridine (Free Base) CO2 Atmospheric CO2 & Moisture API->CO2 Exposure O2 Oxygen, Peroxides & UV Light API->O2 Exposure SaltForm Salt Formation (e.g., HCl, TFA) API->SaltForm Protocol 1 InertGas Argon Atmosphere & Amber Vials API->InertGas Protocol 2 Carbamate Carbamate Salt (+44 Da, Gummy Solid) CO2->Carbamate Nucleophilic Attack NOxide N-Oxide Formation (+16 Da, LC-MS Shift) O2->NOxide Oxidation StableSalt Stable Salt API (Nucleophile Quenched) SaltForm->StableSalt Protonation StableBase Stable Free Base (Oxidation Prevented) InertGas->StableBase Isolation

Mechanistic pathways of 4-Methoxy-3-pyrrolidin-3-ylpyridine degradation and protective workflows.

References

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Q1A(R2) Guideline - ICH (Includes Q1B Photostability Standards). International Council for Harmonisation (ICH). Available at:[Link]

  • Amine Thermal Degradation in CO2 Capture. Scribd. Available at:[Link]

Sources

Optimization

reducing byproduct formation in 4-Methoxy-3-pyrrolidin-3-ylpyridine scale-up

A Guide to Mitigating Byproduct Formation During Scale-Up Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3-pyrrolidin-3-ylpyridine. This guide is designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Byproduct Formation During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3-pyrrolidin-3-ylpyridine. This guide is designed for researchers, chemists, and process development professionals to address common challenges related to impurity generation when transitioning from bench-scale to pilot or manufacturing scale. Our focus is on providing a deep, mechanistic understanding of why byproducts form and offering practical, field-proven strategies to control them.

Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for 4-Methoxy-3-pyrrolidin-3-ylpyridine, and where are the critical points for byproduct formation?

A common and convergent approach involves the synthesis of two key fragments: a substituted pyridine and a protected pyrrolidine, followed by a cross-coupling reaction.

  • Preparation of the Pyridine Fragment: This typically starts with a commercially available pyridine, such as 4-methoxypyridine, which is then functionalized at the 3-position. A common method is directed ortho-metalation followed by quenching with an electrophile to introduce a handle for coupling (e.g., a boron species for Suzuki coupling or a halide).[1][2]

  • Preparation of the Pyrrolidine Fragment: A protected pyrrolidine derivative, often N-Boc-3-pyrrolidinone, is used to introduce the desired functionality at the 3-position.

  • Coupling and Deprotection: The two fragments are joined via a cross-coupling reaction. The final step is the removal of the protecting group (e.g., Boc) from the pyrrolidine nitrogen.

Critical Control Points for Impurity Formation:

  • Directed Metalation: Regioselectivity is paramount. Poor control can lead to metalation at other positions (e.g., C2), resulting in isomeric impurities.[1]

  • Cross-Coupling: Incomplete reaction, side reactions like homo-coupling, and dehalogenation of starting materials are significant risks during scale-up.

  • Protecting Group Removal: Harsh deprotection conditions (e.g., strong acids) can lead to the cleavage of the 4-methoxy ether bond.

G cluster_pyridine Pyridine Fragment Synthesis cluster_pyrrolidine Pyrrolidine Fragment Synthesis cluster_final Coupling & Final Product p1 4-Methoxypyridine p2 Directed Metalation (e.g., Lithiation) p1->p2 p3 Functionalized Pyridine (e.g., 3-Boronic Ester) p2->p3 bp1 Isomeric Pyridine p2->bp1 Poor Regiocontrol c1 Cross-Coupling (e.g., Suzuki) p3->c1 r1 Protected Pyrrolidine (e.g., N-Boc-3-X-pyrrolidine) r1->c1 c2 Protected Intermediate c1->c2 bp2 Homo-coupled Impurities c1->bp2 Suboptimal Conditions c3 Deprotection c2->c3 c4 4-Methoxy-3-pyrrolidin-3-ylpyridine c3->c4 bp3 Demethylated Product c3->bp3 Harsh Conditions G cluster_good Controlled Deprotection cluster_bad Harsh Deprotection start Protected Intermediate p1 Use HCl in Dioxane start->p1 Good Path b1 Use TFA or HBr start->b1 Bad Path end_product Desired Product (4-Methoxy-...) end_byproduct Byproduct (4-Hydroxy-...) p2 Maintain 0-25°C p1->p2 p2->end_product b2 Elevated Temperature (>40°C) b1->b2 b2->end_byproduct

Caption: Decision workflow for minimizing demethylation during deprotection.

Issue 3: Formation of N-Oxide Impurities

Symptom: An impurity with a mass 16 Da greater than the product or key intermediates is detected by LC-MS.

Root Cause Analysis: The pyridine nitrogen is a nucleophilic site and can be oxidized to an N-oxide. [3]This can happen if the reaction is exposed to adventitious oxygen, especially in the presence of metal catalysts (e.g., residual palladium from a coupling step) or during oxidative workups.

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure all reaction steps, particularly the cross-coupling and subsequent workups, are performed under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly.

  • Quenching and Workup:

    • Avoid oxidative quenching agents if possible.

    • If peroxide-based oxidants are used in prior steps, ensure they are completely removed before proceeding.

  • Catalyst Removal: After the cross-coupling reaction, efficiently remove the palladium catalyst. A filtration through Celite followed by a wash with a scavenger (e.g., a thiol-functionalized silica gel) can be effective.

Analytical and Purification Protocols
Protocol: Standard Impurity Profiling by HPLC-MS

Effective troubleshooting requires robust analytical data. A general-purpose method for monitoring the reaction and identifying byproducts is outlined below.

  • System: HPLC or UPLC coupled to a mass spectrometer (e.g., Q-TOF or single quadrupole).

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and MS in positive ion mode.

This method will typically separate the desired product from the common byproducts listed above. [4][5] Table 2: Typical Elution Order and Mass Signatures

CompoundExpected Retention[M+H]+ (Da)Notes
3-(Pyrrolidin-3-yl)pyridin-4-olEarly179.118More polar byproduct
4-Methoxy-3-pyrrolidin-3-ylpyridine Mid 193.134 Product
4-Methoxy-2-pyrrolidin-3-ylpyridineClose to Product193.134Isomeric byproduct
Product N-OxideMid-Late209.129+16 Da from product
Purification at Scale: Selective Crystallization

For large-scale purification, chromatography is often undesirable. Crystallization as a salt is a highly effective method for removing process-related impurities.

  • Salt Screen: Perform a salt screening study with the final freebase product using various acids (e.g., HCl, HBr, sulfuric, tartaric, succinic) in different solvents (e.g., IPA, Ethanol, Acetone, Acetonitrile).

  • Identify a Crystalline Salt: Select a salt form that provides high crystallinity and effectively rejects the key impurities in the mother liquor. For example, the dihydrochloride salt may have significantly different solubility properties than the isomeric byproduct's salt.

  • Optimization: Optimize the crystallization process by controlling the cooling rate, anti-solvent addition, and seeding strategy to ensure consistent particle size and purity. This aligns with Quality by Design (QbD) principles for robust manufacturing. [6]

References
  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. IJNRD. Available at: [Link]

  • Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 4-Methoxypyridine | ExSyn. ExSyn. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated “5/6-endo-dig” Reductive Hydroamination of Enynyl Amines. ACS Publications. Available at: [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. Available at: [Link]

  • Pyridine Synthesis | Greener Organic Transformations. Royal Society of Chemistry. Available at: [Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PMC. Available at: [Link]

  • Process optimization and scale-up in pharmaceutical manufacturing. Allied Academies. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. Available at: [Link]

  • Impurity Profiling in different analytical techniques. IJNRD.org. Available at: [Link]

  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. LOCKSS. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • How To Minimise - Scale UP Difficulties. Scientific Update. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. Available at: [Link]

  • 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride. NextSDS. Available at: [Link]

  • Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Technical University of Denmark. Available at: [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 4-Methoxy-3-pyrrolidin-3-ylpyridine

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you are likely aware that heterocyclic scaffolds like 4-Methoxy-3-pyrrolidin-3-ylpyridine present unique analytical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you are likely aware that heterocyclic scaffolds like 4-Methoxy-3-pyrrolidin-3-ylpyridine present unique analytical challenges. While the aromatic pyridine protons and the methoxy singlet are typically well-resolved, the aliphatic pyrrolidine ring often manifests as an intractable, overlapping "hump" in standard 1D ¹H NMR spectra.

This guide is designed to provide you with the causality behind these spectral artifacts and field-proven, self-validating methodologies to disentangle complex spin systems.

Diagnostic Workflow

NMR_Troubleshooting Step1 1D ¹H NMR Acquisition (Standard conditions) Decision1 Pyrrolidine Signals Overlapped? Step1->Decision1 Step2 ASIS Solvent Titration (Add C₆D₆) Decision1->Step2 Yes Success Complete Resonance Assignment Decision1->Success No Decision2 Multiplets Resolved? Step2->Decision2 Step3 2D NMR / Pure Shift (HSQC, PSYCHE) Decision2->Step3 No Decision2->Success Yes Decision3 Exchange Broadening Present? Step3->Decision3 Step4 Variable Temperature (VT-NMR) Decision3->Step4 Yes Decision3->Success No Step4->Success

Diagnostic workflow for resolving NMR signal overlap in complex spin systems.

Frequently Asked Questions (FAQs)

Q1: Why does the pyrrolidine ring in 4-Methoxy-3-pyrrolidin-3-ylpyridine present as an unresolved envelope in the 1D ¹H NMR spectrum? A1: The root cause is a combination of stereochemistry and scalar coupling. The attachment of the pyridine ring at the C3 position of the pyrrolidine creates a chiral center. Consequently, the methylene protons at positions C2, C4, and C5 become diastereotopic—meaning the two protons on the exact same carbon atom reside in different magnetic environments and possess distinct chemical shifts. This leads to extensive homonuclear scalar ( J ) coupling, including strong geminal ( 2J≈10−12 Hz) and vicinal ( 3J ) couplings[1]. When these intricate multiplet patterns crowd into the narrow 1.5–3.5 ppm aliphatic window, they overlap severely, forming an unresolved "methylene envelope"[1][2].

Q2: How can I quickly resolve this aliphatic overlap without resorting to time-consuming 2D experiments? A2: The most efficient first-line strategy is exploiting Aromatic Solvent-Induced Shifts (ASIS) . By changing the solvent from CDCl₃ to C₆D₆, the highly anisotropic magnetic field of the benzene rings interacts differentially with your solute. Benzene molecules will preferentially π -stack with the electron-deficient pyridine ring and hydrogen-bond with the pyrrolidine amine. This differential shielding alters the chemical shifts of the pyrrolidine protons based strictly on their spatial proximity to these interaction sites, often pulling overlapping multiplets apart[1].

Q3: If solvent modification fails, which 2D NMR experiments provide the highest diagnostic value for this specific molecule? A3: When 1D spectra remain congested, 2D NMR is essential to disperse signals across a second frequency axis[3]. For this molecule, prioritize:

  • Multiplicity-Edited ¹H-¹³C HSQC: Because the ¹³C chemical shift range is vastly wider than ¹H, overlapping proton multiplets are separated by the distinct shifts of their attached carbons[3]. The multiplicity editing will phase CH₂ cross-peaks oppositely to CH and CH₃ peaks, instantly distinguishing the pyrrolidine methylenes from the methine and methoxy signals.

  • ¹H-¹H TOCSY: Unlike COSY (which only shows 2-3 bond couplings), TOCSY reveals the entire continuous spin system of the pyrrolidine ring[3]. This allows you to trace connectivity from the NH proton through the entire aliphatic chain, isolating it from any overlapping impurities.

Q4: The 2D spectra are still too congested due to broad multiplet structures. Is there a way to simplify the multiplets themselves? A4: Yes, through Pure Shift (homonuclear decoupled) NMR spectroscopy [4]. Pure shift techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation) or the Zangger-Sterk experiment, suppress homonuclear scalar coupling ( JHH​ ) during data acquisition. This collapses complex multiplets into sharp, highly resolved singlets at their true chemical shifts[4][5]. The improvement in resolution is mathematically equivalent to analyzing the sample on a much higher-field spectrometer (e.g., upgrading from 500 MHz to several GHz)[4].

Q5: The pyrrolidine NH proton is broad or invisible, and the adjacent CH₂ signals are broadened. How do I fix this? A5: This broadening is typically caused by intermediate chemical exchange (e.g., proton exchange of the secondary amine with trace water) or conformational interconversion of the pyrrolidine envelope on the NMR timescale. Variable-Temperature (VT) NMR is the definitive solution[6][7]. Heating the sample (e.g., to 323 K) accelerates these processes into the "fast exchange" regime, yielding a sharp, time-averaged signal[6].

Quantitative Spectral Data & Resolution Strategies

Summarizing the expected spectral features allows for rapid identification of problematic regions and the immediate application of the correct resolution technique.

Structural MoietyExpected ¹H Shift Range (ppm)Multiplicity & ComplexityPrimary Cause of OverlapOptimal Resolution Technique
Pyridine Ring (Ar-H) 8.0 – 8.5Doublets/SingletsMinimal overlap expectedStandard 1D ¹H NMR
Methoxy Group (-OCH₃) 3.8 – 4.0Sharp Singlet (3H)Overlap with H₂O or solvent impuritiesSolvent change / Desiccation
Pyrrolidine Methine (CH) 3.0 – 3.5Complex Multiplet (1H)Scalar coupling to adjacent CH₂ groups1D Pure Shift / TOCSY
Pyrrolidine Methylenes (CH₂) 1.5 – 3.2Overlapping Multiplets (6H)Diastereotopic protons, continuous spin system¹H-¹³C HSQC / PSYCHE
Pyrrolidine Amine (NH) 2.0 – 4.0 (Variable)Broad Singlet (1H)Chemical exchange, quadrupolar relaxationVT-NMR / D₂O Exchange

Self-Validating Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Titration

Causality: Differential solvation alters the local magnetic environment, shifting protons based on spatial geometry.

  • Preparation: Dissolve 10 mg of 4-Methoxy-3-pyrrolidin-3-ylpyridine in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H spectrum.

  • Identification: Identify the unresolved "methylene envelope" (typically between 1.5–3.5 ppm).

  • Titration: Sequentially spike the sample with 50 µL aliquots of C₆D₆ directly into the NMR tube.

  • Acquisition: After each addition, lock, shim, and acquire a new 1D ¹H spectrum.

  • Self-Validation Step: Track the methoxy singlet (~3.9 ppm). If the chemical shift of the methoxy peak plateaus across successive additions, the differential solvation shell is fully saturated. Stop the titration and assess the aliphatic resolution.

Protocol 2: High-Resolution Pure Shift NMR (PSYCHE) Implementation

Causality: Chirp pulses and field gradients refocus J -evolution while allowing chemical shift evolution, collapsing multiplets to singlets.

  • Calibration: Calibrate the 90° pulse width ( p1 ) precisely on your solvent-equilibrated sample. Accurate pulse calibration is critical for artifact suppression in pure shift sequences.

  • Setup: Load the PSYCHE pulse sequence (e.g., psyche or zangger-sterk depending on your spectrometer vendor).

  • Parameterization: Set the sweep width to cover the aliphatic region specifically. Set the chunk duration (typically 15-20 ms) to optimize the balance between resolution and signal-to-noise ratio[5].

  • Self-Validation Step: Run a 1-scan dummy acquisition. The resulting spectrum should display the pyrrolidine multiplets collapsed into sharp singlets[4]. If significant chunking artifacts (dispersion-mode sidebands) appear, adjust the J -refocusing delays or slightly alter the chunk duration[5].

Protocol 3: Variable-Temperature (VT) NMR for Exchange Broadening

Causality: Modifying thermal energy shifts the chemical exchange rate out of the intermediate NMR timescale, sharpening signals.

  • Calibration: Insert a temperature calibration standard (e.g., 100% methanol for low temps, 80% ethylene glycol for high temps) to verify the exact sample temperature inside the probe.

  • Heating: Re-insert your sample. Set the target temperature to 323 K to induce fast exchange.

  • Self-Validation Step: Wait for the deuterium lock signal to stabilize completely (typically 10–15 minutes). A fluctuating lock level indicates ongoing thermal gradients or convection currents within the tube, which will artificially broaden your lines[8]. Do not proceed until the lock is perfectly flat.

  • Optimization: Re-tune and re-match the probe, then re-shim the magnet (Z1, Z2, Z3) at the new temperature.

  • Acquisition: Acquire the 1D ¹H spectrum. The broad NH and adjacent CH₂ signals will sharpen significantly[6][7].

References

  • [4] Pure Shift NMR - Manchester NMR Methodology Group. manchester.ac.uk. 4

  • Review – Pure shift NMR experiments: recent developments, methods and applications. uab.cat.

  • [5] Universally Quantitative Band-Selective Pure Shift NMR Spectroscopy. acs.org. 5

  • [6] NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. biorxiv.org. 6

  • [7] Variable-temperature NMR spectroscopy for metabolite identification in biological materials. nih.gov.7

  • [1] Troubleshooting NMR signal overlap in stigmastane steroids. benchchem.com. 1

  • [8] Variable Temperature NMR - Thermal Equilibrium. blogspot.com. 8

  • [3] NMR as a “Gold Standard” Method in Drug Design and Discovery. nih.gov. 3

  • [2] Advanced NMR techniques for structural characterization of heterocyclic structures. ipb.pt. 2

Sources

Optimization

overcoming steric hindrance in 4-Methoxy-3-pyrrolidin-3-ylpyridine functionalization

Welcome to the Technical Support Center for the functionalization of 4-Methoxy-3-pyrrolidin-3-ylpyridine . As a Senior Application Scientist, I have designed this knowledge base to help you troubleshoot and overcome the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 4-Methoxy-3-pyrrolidin-3-ylpyridine . As a Senior Application Scientist, I have designed this knowledge base to help you troubleshoot and overcome the severe steric hindrance inherent to this scaffold.

The structural complexity of this molecule—specifically the highly congested chiral pocket created by the pyrrolidine ring at C3 and the adjacent methoxy group at C4—frequently causes standard coupling and functionalization protocols to fail. This guide breaks down the causality behind these failures and provides self-validating, field-proven methodologies to ensure your synthetic success.

Module 1: N-Functionalization of the Pyrrolidine Ring (FAQs)

Q: Why does my N-acylation reaction stall at <20% conversion when using standard EDC/HOBt conditions? A: The failure is rooted in the steric bulk of the tetrahedral intermediate. The pyrrolidine nitrogen is a secondary amine heavily shielded by the C3-pyridine attachment and the C4-methoxy group. Standard carbodiimides like EDC form an O-acylisourea intermediate that is simply too sterically demanding to be attacked by this congested amine. Solution: Switch to uronium-based coupling reagents like HATU or COMU. HATU forms a highly reactive 7-azabenzotriazole active ester. Mechanistically, the neighboring nitrogen in the pyridine ring of the HATU-derived active ester provides an intramolecular hydrogen bond that accelerates the nucleophilic attack, effectively bypassing the steric barrier[1]. For extreme cases, COMU provides similar reactivity but with a different degradation profile, which is highly advantageous under microwave irradiation[2].

Q: How can I achieve selective N-alkylation without over-alkylation or low yields? A: Direct SN2 alkylation using alkyl halides is highly sensitive to steric hindrance and often results in poor yields or complex mixtures. Instead, utilize reductive amination. By forming an imine/iminium intermediate first, the steric clash during the transition state is minimized. Use Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE), as its mild reducing power ensures the iminium ion is reduced without prematurely reducing the starting aldehyde/ketone.

N_Acylation Start Target: N-Acylation of 4-Methoxy-3-pyrrolidin-3-ylpyridine Check Is the acylating agent sterically hindered? Start->Check Standard Standard Conditions (EDC/HOBt, RT) Check->Standard No Advanced Advanced Conditions (HATU/COMU, DIPEA, 60°C MW) Check->Advanced Yes Success Product Formation Confirmed via LC-MS Standard->Success High Conversion Fail Low Yield / Stalled Reaction Standard->Fail <20% Conversion Advanced->Success Overcomes Steric Clash Fail->Advanced Switch Reagents

Workflow for troubleshooting sterically hindered N-acylation reactions.

Module 2: Pyridine Ring Cross-Coupling (FAQs)

Q: I am trying to perform a Buchwald-Hartwig amination on a halogenated derivative of this scaffold. Should I use BrettPhos or RuPhos? A: The choice depends entirely on your amine coupling partner, as the rate-limiting steps shift based on the ligand's steric profile[3].

  • For Secondary Amines: Use Pd-RuPhos . The rate-limiting step here is reductive elimination. RuPhos has a smaller steric hindrance around the palladium center compared to BrettPhos, which significantly lowers the energy barrier for the reductive elimination of bulky secondary amines[3].

  • For Primary Amines: Use Pd-BrettPhos . The rate-limiting step shifts to oxidative addition. The larger steric bulk of BrettPhos facilitates the reductive elimination of less hindered primary amines, while its electron-rich nature supports the initial oxidative addition[3].

Q: My cross-coupling yields are still low despite using the correct ligand. What else can I optimize? A: Sterically hindered cross-couplings often suffer from competitive protodehalogenation or catalyst poisoning[4]. Ensure your base is completely dry (e.g., use sublimed NaOtBu). If using a standard Pd(0) source fails, consider switching to a PEPPSI-IPr catalyst system. PEPPSI-IPr has shown exceptional efficacy in coupling ortho-disubstituted, hindered systems by maintaining a highly stable, mono-NHC-ligated palladium active species that resists degradation during the sluggish transmetalation step[5].

BH_Coupling Substrate Halogenated Pyridine Core AmineType Amine Partner Classification Substrate->AmineType Primary Primary Amine (Less Hindered) AmineType->Primary Secondary Secondary Amine (Highly Hindered) AmineType->Secondary BrettPhos Pd-BrettPhos Favors Oxidative Addition Primary->BrettPhos RuPhos Pd-RuPhos Favors Reductive Elimination Secondary->RuPhos

Ligand selection logic for Buchwald-Hartwig coupling based on rate-limiting steps.

Module 3: Quantitative Reaction Parameters

Use the following table to benchmark your expected outcomes when switching from standard to optimized conditions for this specific scaffold.

Functionalization SiteReaction TypeRecommended Reagents/LigandsTemp / SolventExpected Yield Increase (vs. Standard)
Pyrrolidine Nitrogen Acylation / AmidationHATU or COMU, DIPEA60 °C (MW), DMF+40–60% (vs. EDC/HOBt)
Pyrrolidine Nitrogen AlkylationNaBH(OAc)3, AcOH (cat.)RT, DCE+50% (vs. direct SN2 alkylation)
Pyridine Ring (C2/C5) C-N Coupling (1° Amines)Pd-BrettPhos, NaOtBu80–100 °C, Toluene+30–50% (vs. Pd(PPh3)4)
Pyridine Ring (C2/C5) C-N Coupling (2° Amines)Pd-RuPhos, NaOtBu80–100 °C, Toluene+45–65% (vs. Pd-BrettPhos)

Module 4: Validated Experimental Protocols

Protocol 1: HATU-Mediated N-Acylation of the Pyrrolidine Ring

This protocol utilizes microwave irradiation to overcome the activation energy barrier imposed by the C4-methoxy group.

  • Preparation: In an oven-dried microwave vial, dissolve the carboxylic acid (1.2 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv.).

    • Self-Validation Checkpoint: The solution must turn a distinct pale yellow within 2–3 minutes, confirming the formation of the active 7-azabenzotriazole ester. If the solution remains colorless, check the quality of your HATU reagent.

  • Coupling: Add 4-Methoxy-3-pyrrolidin-3-ylpyridine (1.0 equiv.) to the activated mixture.

  • Reaction: Seal the vial and subject it to microwave irradiation at 60 °C for 45 minutes.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. The high polarity of the pyrrolidine-pyridine core requires multiple extractions. Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

Protocol 2: Buchwald-Hartwig Amination using Pd-RuPhos

Designed for coupling the halogenated pyridine core with bulky secondary amines.

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge an oven-dried sealed tube with the halogenated 4-Methoxy-3-pyrrolidin-3-ylpyridine (1.0 equiv.), the secondary amine (1.2 equiv.), RuPhos Pd G3 precatalyst (2–5 mol%), and sublimed NaOtBu (1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).

    • Self-Validation Checkpoint: Upon heating to 80 °C, the reaction mixture should transition to a deep red or orange color, indicating the generation of the active Pd(0) species. If the solution rapidly turns black and precipitates, oxygen ingress has occurred, leading to Pd-black formation and catalyst death.

  • Reaction: Stir vigorously at 80–100 °C for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The steric bulk prevents over-reaction, so prolonged heating is generally well-tolerated without significant degradation of the starting material.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium particulates, eluting with EtOAc, before proceeding to flash chromatography.

References

  • Backbone Amide Linker in Solid-Phase Synthesis | Chemical Reviews Source: ACS Publications URL:[Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents Source: Journal of Peptide Science (via ResearchGate) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega (via ResearchGate) URL:[Link]

  • Cross-Electrophile Coupling to Form Sterically Hindered C(sp2)–C(sp3) Bonds: Ni and Co Afford Complementary Reactivity Source: Journal of the American Chemical Society URL:[Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: NIH PubMed Central URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 4-Methoxy-3-pyrrolidin-3-ylpyridine vs. 3-Pyrrolidin-3-ylpyridine

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic building block is critical for optimizing both synthetic viability and target binding affinity. Both 4-Methoxy-3-pyrrolidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic building block is critical for optimizing both synthetic viability and target binding affinity. Both 4-Methoxy-3-pyrrolidin-3-ylpyridine and 3-pyrrolidin-3-ylpyridine are privileged scaffolds, frequently utilized in the development of kinase inhibitors and neuronal nicotinic acetylcholine receptor ligands[1].

While they share a core pyrrolidinyl-pyridine framework, the introduction of a methoxy (-OCH₃) group at the C4 position of the pyridine ring fundamentally alters the molecule's electronic landscape, basicity, and steric profile. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: Electronic and Steric Interplay

To understand the divergent reactivity of these two scaffolds, we must analyze the intrinsic electronic and steric perturbations introduced by the C4-methoxy group.

The Electronic Paradigm: Basicity and Nucleophilicity

In the unsubstituted 3-pyrrolidin-3-ylpyridine , the pyridine nitrogen possesses a standard basicity (pKa ~5.25). The primary nucleophilic center is the secondary amine of the pyrrolidine ring (pKa ~11.0), allowing for highly chemoselective functionalization of the aliphatic amine over the aromatic nitrogen.

In 4-Methoxy-3-pyrrolidin-3-ylpyridine , the oxygen atom of the methoxy group exerts a strong +M (resonance) effect that overwhelmingly dominates its -I (inductive) effect. This resonance donates electron density directly into the pyridine ring, specifically enriching the ortho (C3, C5) and para (N1) positions. Consequently, the basicity of the pyridine nitrogen increases significantly to a pKa of 6.58[1]. While the pyrrolidine nitrogen remains the most basic site, the narrowed pKa gap requires more precise stoichiometric control during electrophilic additions to avoid over-alkylation or over-acylation.

The Steric Paradigm: Conformational Restriction

The C4-methoxy group sits directly adjacent to the C3-pyrrolidine ring. This introduces significant steric bulk (A-value considerations), which restricts the free rotation of the pyrrolidine ring around the C3-C(pyrrolidine) bond. This steric shielding slightly hinders the approach of bulky electrophiles to the C5 position and dictates the trajectory of incoming reagents during dearomatization.

ElectronicSteric M1 4-Methoxy-3-pyrrolidin-3-ylpyridine E1 +M Resonance Effect (C4-OMe) M1->E1 S1 Steric Bulk at C4 M1->S1 M2 3-Pyrrolidin-3-ylpyridine R4 Pyridine pKa (~5.25) M2->R4 R1 Pyridine pKa ↑ (~6.58) E1->R1 R2 Enhanced Dearomatization E1->R2 R3 Restricted Pyrrolidine Conformation S1->R3

Fig 1: Mechanistic divergence driven by the C4-methoxy group's electronic and steric effects.

Reactivity Divergence: Synthetic Applications

Susceptibility to Dearomatization

The most profound synthetic difference between the two scaffolds lies in their capacity for dearomatization. Pyridine rings are notoriously resistant to nucleophilic attack unless highly activated. However, the 4-methoxy derivative is uniquely primed for this. Upon activation with an acyl chloride or chloroformate to form an N-acylpyridinium intermediate, the C4-methoxy group stabilizes the resulting positive charge. This allows for highly efficient, enantioselective dearomative addition of Grignard reagents to the C2 position, yielding valuable dihydropyridones after acidic workup[2]. The unsubstituted 3-pyrrolidin-3-ylpyridine lacks this stabilization and typically fails under identical dearomatization conditions.

Chemoselective Demethylation

The 4-methoxy scaffold offers a latent functional handle. The methoxy group can be chemoselectively cleaved using L-selectride in refluxing THF to unmask a 4-hydroxypyridine (which tautomerizes to a pyridone)[3]. This reaction is highly specific to the 4-position of the pyridine ring and leaves the pyrrolidine moiety completely intact.

Comparative Quantitative Data

The following table summarizes the key physicochemical and reactivity metrics for both scaffolds, providing a rapid reference for synthetic planning.

Property / Reactivity Metric3-Pyrrolidin-3-ylpyridine4-Methoxy-3-pyrrolidin-3-ylpyridine
Pyridine Nitrogen pKa ~5.256.58
Pyrrolidine Nitrogen pKa ~11.0~11.0
Electrophilic Aromatic Substitution (EAS) Poor (requires forcing conditions)Moderate-High (activated at C5)
Dearomatization Potential Low (resists Grignard addition)High (yields dihydropyridones)
Steric Hindrance at C3/C5 LowHigh (due to C4-OMe rotation)
Primary Application Stable basic scaffold[4]Dearomatization precursor / Pyridone prodrug

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates inherent analytical checkpoints that confirm mechanistic success without requiring immediate complex characterization.

Protocol A: Chemoselective N-Boc Protection of the Pyrrolidine Ring

Objective: Selectively protect the secondary aliphatic amine in the presence of the aromatic pyridine nitrogen.

  • Initiation: Dissolve 1.0 mmol of the chosen scaffold in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Base Addition: Add 1.5 mmol of Triethylamine (TEA). Causality: TEA acts as an acid scavenger to prevent protonation of the highly basic pyrrolidine nitrogen, ensuring it remains nucleophilic.

  • Electrophile Addition: Dropwise, add 1.05 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 2 mL of DCM.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will produce a dark purple/blue spot (indicating a free secondary amine). The product spot will remain unstained by Ninhydrin but will be UV-active. A completely negative Ninhydrin test in the reaction mixture validates 100% conversion of the pyrrolidine nitrogen.

Protocol B: Dearomatization of 4-Methoxy-3-pyrrolidin-3-ylpyridine

Objective: Convert the aromatic pyridine ring into a functionalized dihydropyridone. (Note: This protocol will fail for 3-pyrrolidin-3-ylpyridine).

  • N-Acylpyridinium Formation: Dissolve 1.0 mmol of N-Boc protected 4-Methoxy-3-pyrrolidin-3-ylpyridine in 10 mL of anhydrous THF. Cool to -78 °C. Add 1.1 mmol of Benzyl chloroformate (Cbz-Cl). Stir for 30 minutes to form the activated N-acylpyridinium salt.

  • Nucleophilic Addition: Slowly add 1.5 mmol of a Grignard reagent (e.g., Phenylmagnesium bromide) dropwise. Causality: The Grignard reagent attacks the less sterically hindered C2 position, driven by the electron-withdrawing effect of the N-acyl group and the stabilizing +M effect of the C4-methoxy group[2].

  • Hydrolysis (Workup): Quench the reaction at -78 °C with 5 mL of 1M HCl. Allow to warm to room temperature and stir for 1 hour. Causality: The acidic workup hydrolyzes the intermediate enol ether (derived from the methoxy group) into the target dihydropyridone.

  • Self-Validation Checkpoint: Perform an IR (Infrared) scan of the crude organic extract. The disappearance of the sharp aromatic C=C/C=N stretches (~1580 cm⁻¹) and the appearance of a strong, distinct conjugated ketone carbonyl stretch (~1650 cm⁻¹) alongside the carbamate C=O (~1700 cm⁻¹) definitively validates the loss of aromaticity and successful dearomatization.

Workflow S1 Starting Material R1 Boc2O, TEA DCM, 0°C S1->R1 Chemoselective I1 N-Boc Protected R1->I1 Pyrrolidine N R2 1. Cbz-Cl 2. RMgX I1->R2 4-OMe Only P1 Dihydropyridone (Dearomatized) R2->P1 C2-Addition

Fig 2: Chemoselective protection and subsequent dearomatization workflow for the 4-OMe scaffold.

Sources

Comparative

A Comparative Benchmarking Guide to 4-Methoxy-3-pyrrolidin-3-ylpyridine Derivatives in High-Throughput Screening

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the pyridine ring and the pyrrolidine moiety are privileged structures, frequently appearing in FDA-appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring and the pyrrolidine moiety are privileged structures, frequently appearing in FDA-approved drugs and clinical candidates. Their combination in the 4-Methoxy-3-pyrrolidin-3-ylpyridine scaffold presents a unique three-dimensional architecture with the potential for high-affinity interactions with a range of biological targets. The methoxy group can significantly influence physicochemical properties such as lipophilicity and metabolic stability, while the pyrrolidine ring introduces a non-planar element crucial for exploring the pharmacophore space of target proteins.

Structurally analogous compounds have demonstrated significant activity as modulators of nicotinic acetylcholine receptors (nAChRs) and as kinase inhibitors.[1][2] This dual potential necessitates a comprehensive and robust high-throughput screening (HTS) strategy to fully elucidate the biological activity profile of novel 4-Methoxy-3-pyrrolidin-3-ylpyridine derivatives and benchmark their performance against established pharmacological agents.

This guide provides a detailed framework for a high-throughput screening campaign designed to assess the activity and selectivity of a library of 4-Methoxy-3-pyrrolidin-3-ylpyridine derivatives. We will detail the experimental rationale, provide step-by-step protocols for primary and secondary assays, and propose a panel of competitor compounds for effective benchmarking.

The Strategic Rationale: A Two-Pronged Approach to Target Identification

Given the chemical precedents, a logical starting point for screening this compound class is to investigate their effects on two major target families: nicotinic acetylcholine receptors and protein kinases.

Nicotinic Acetylcholine Receptors (nAChRs): Modulators of Neurological and Inflammatory Pathways

nAChRs are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a variety of disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction. The pyridine scaffold is a well-established pharmacophore for nAChR ligands.[1] Therefore, it is critical to assess the derivatives for:

  • Agonist and Antagonist Activity: Direct activation or inhibition of the ion channel.

  • Allosteric Modulation: Positive (PAM) or negative (NAM) allosteric modulation, which offers a more nuanced approach to altering receptor function.[3]

Protein Kinases: Key Regulators of Cellular Processes

The substituted aniline core, structurally related to the pyridine scaffold in our compounds of interest, is a cornerstone of many kinase inhibitors used in oncology.[4] The dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. A broad kinase panel screen can reveal:

  • Primary Kinase Targets: Identification of specific kinases inhibited by the derivatives.

  • Selectivity Profile: Understanding the off-target effects is crucial for developing safe and effective therapeutics.

The High-Throughput Screening Cascade: From Primary Hits to Validated Leads

A successful HTS campaign is a multi-step process designed to minimize false positives and negatives while efficiently identifying promising compounds.[5] We propose the following workflow:

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_secondary Secondary & Selectivity Assays Primary_nAChR nAChR Functional Assay (Membrane Potential) Dose_Response_nAChR IC50/EC50 Determination (nAChR) Primary_nAChR->Dose_Response_nAChR Active Compounds Primary_Kinase Kinase Inhibition Assay (ADP-Glo) Dose_Response_Kinase IC50 Determination (Kinase) Primary_Kinase->Dose_Response_Kinase Active Compounds Secondary_nAChR Orthogonal nAChR Assay (Calcium Flux or Patch Clamp) Dose_Response_nAChR->Secondary_nAChR Confirmed Hits Secondary_Kinase Kinase Selectivity Profiling (Kinase Panel) Dose_Response_Kinase->Secondary_Kinase Confirmed Hits

Caption: High-throughput screening cascade for 4-Methoxy-3-pyrrolidin-3-ylpyridine derivatives.

Benchmarking Against the Competition: Proposed Compound Panels

To contextualize the activity of the novel derivatives, they should be screened in parallel with a panel of well-characterized competitor and reference compounds.

Target Class Compound Name Mechanism of Action Rationale for Inclusion
nAChRs NicotineNon-selective nAChR agonistStandard reference for agonist activity.
EpibatidineHigh-affinity nAChR agonistPotent, well-characterized agonist.[6]
PNU-282987Selective α7 nAChR agonistBenchmarking for α7 subtype selectivity.[6][7]
Methyllycaconitine (MLA)Selective α7 nAChR antagonistStandard for α7 antagonist activity.[7]
PNU-120596Type II α7 nAChR PAMReference for positive allosteric modulation.[6]
Kinases StaurosporineBroad-spectrum kinase inhibitorPositive control for kinase inhibition.
GefitinibEGFR inhibitorBenchmarking against a specific tyrosine kinase inhibitor.[8]
SB203580p38 MAP kinase inhibitorReference for a specific serine/threonine kinase inhibitor.[8]
DasatinibMulti-targeted kinase inhibitorComparison with a less selective clinical agent.

Experimental Protocols

The following are detailed protocols for the proposed primary screening assays. These are designed for a 384-well microplate format, which is amenable to automation.[9]

Protocol 1: Primary nAChR Functional Assay (Membrane Potential)

This cell-based assay is a robust method for identifying modulators of ligand-gated ion channels.[4][2]

Principle: Changes in membrane potential upon nAChR activation are detected using a fluorescent dye. Agonists will cause depolarization, while antagonists will block agonist-induced depolarization. PAMs will enhance the agonist-induced signal.

Materials:

  • SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds, reference compounds, and controls (e.g., Nicotine as agonist, MLA as antagonist).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR Tetra).

Procedure:

  • Cell Plating: Seed SH-EP1 cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare a compound plate with serial dilutions of the 4-Methoxy-3-pyrrolidin-3-ylpyridine derivatives and reference compounds. Transfer compounds to the cell plate using an acoustic dispenser or other automated liquid handler to a final concentration of 10 µM.

  • Signal Detection: Place the cell plate in the fluorescence plate reader.

    • Antagonist/PAM Mode: After a short pre-incubation with the test compounds, add an EC80 concentration of the agonist (e.g., nicotine) to all wells and measure the fluorescence change.

    • Agonist Mode: Add buffer to the wells instead of an agonist and measure fluorescence changes initiated by the test compounds themselves.

  • Data Analysis: Normalize the fluorescence response to controls (e.g., vehicle for baseline, high concentration of agonist for maximal response). Calculate the percentage of inhibition for antagonists or percentage of activation for agonists.

Protocol 2: Primary Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8] It is highly sensitive and suitable for HTS.[8]

Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used by luciferase to generate a light signal that is proportional to the amount of ADP formed and thus, to kinase activity.

Materials:

  • Recombinant kinase (e.g., a representative tyrosine kinase like EGFR and a serine/threonine kinase like PIM1).

  • Kinase substrate (specific for the chosen kinase).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase assay buffer.

  • Test compounds, reference compounds, and controls (e.g., Staurosporine).

  • 384-well white, opaque microplates.

  • Luminometer.

Procedure:

  • Kinase Reaction:

    • Add kinase, substrate, and test compounds/controls to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (no enzyme for background, vehicle for maximal activity). Calculate the percentage of inhibition for each compound.

Data Interpretation and Hit Triage

A Z'-factor greater than 0.5 should be achieved for both primary assays to ensure their robustness for HTS.[5][9] Hits from the primary screens (e.g., >50% inhibition or activation at 10 µM) will be progressed to dose-response studies to determine their potency (IC50 or EC50 values).

Data_Analysis Raw_Data Raw HTS Data (Fluorescence/Luminescence) Normalization Normalization to Controls (% Inhibition / % Activation) Raw_Data->Normalization Hit_Selection Hit Selection (Activity > Threshold) Normalization->Hit_Selection Dose_Response Dose-Response Curves (IC50 / EC50 Determination) Hit_Selection->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

Caption: Workflow for HTS data analysis and hit validation.

Confirmed hits should then be evaluated in orthogonal secondary assays. For nAChR modulators, this could involve automated electrophysiology to confirm effects on ion channel function.[1] For kinase inhibitors, profiling against a broad panel of kinases is essential to determine their selectivity.[8]

Conclusion

The 4-Methoxy-3-pyrrolidin-3-ylpyridine scaffold represents a promising starting point for the discovery of novel therapeutics. The two-pronged HTS strategy outlined in this guide provides a comprehensive and efficient approach to identifying and characterizing the biological activity of derivatives based on this core. By benchmarking against established compounds in robust and validated assays, researchers can effectively triage hits and prioritize the most promising candidates for further lead optimization. This data-driven approach, grounded in sound scientific principles, is essential for accelerating the journey from a chemical library to a potential clinical candidate.

References

  • High-Throughput Patch Clamp Screening in Human α6-Containing Nicotinic Acetylcholine Receptors. PubMed. [Link]

  • Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. PubMed. [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PMC. [Link]

  • Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. ACS Publications. [Link]

  • Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation. MDPI. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

  • Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. ACS Publications. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. ACS Publications. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. [Link]

  • High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research. [Link]

  • In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. PubMed. [Link]

  • Small Compound Screening Overview. University of Oxford. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols. [Link]

  • Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. PMC. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. ACS Publications. [Link]

  • Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in Pharmacology. [Link]

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Validation

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of 4-Methoxy-3-pyrrolidin-3-ylpyridine using LC-MS/MS

Introduction: The Imperative for Rigorous Bioanalytical Validation In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with data. The quality of this data is non-ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Bioanalytical Validation

In the landscape of drug development, the journey from a promising molecule to a therapeutic agent is paved with data. The quality of this data is non-negotiable. For novel small molecules like 4-Methoxy-3-pyrrolidin-3-ylpyridine, a pyridine derivative with therapeutic potential, its concentration in biological matrices (e.g., plasma, serum) is a critical endpoint in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] These measurements directly inform dosing regimens, safety profiles, and ultimately, regulatory approval. Therefore, the analytical method used to generate this data must be proven reliable, accurate, and robust through a process known as bioanalytical method validation.[2]

This guide provides an in-depth comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against the stringent acceptance criteria set forth by global regulatory bodies. We will dissect the "why" behind each validation parameter, present detailed experimental protocols, and showcase supporting data. This document adheres to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which is the harmonized standard for the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[3][4][5] The objective is to demonstrate that the described method is unequivocally "fit for purpose" for its intended use in regulatory submissions.[6]

The Analytical Challenge: Quantifying a Polar Heterocycle

4-Methoxy-3-pyrrolidin-3-ylpyridine is a polar, nitrogen-containing heterocyclic compound. Such molecules can present unique challenges for reversed-phase liquid chromatography, including poor retention and peak shape. Furthermore, the complexity of biological matrices like plasma necessitates a highly selective and sensitive analytical technique to distinguish the analyte from endogenous components.[7] LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for this application due to its superior selectivity and sensitivity.[8][9]

This guide details the validation of a specific method, hereafter referred to as Method A , designed for the quantification of 4-Methoxy-3-pyrrolidin-3-ylpyridine in human plasma.

Method A: Core Methodology

A robust method begins with meticulous development.[3] The following protocols for sample preparation, chromatography, and mass spectrometry form the foundation of our validation experiments.

Experimental Protocol: Sample Preparation (Protein Precipitation)

Protein precipitation is chosen for its speed and simplicity, making it suitable for high-throughput analysis. While it may result in a less clean extract than liquid-liquid or solid-phase extraction, the selectivity of MS/MS can often compensate for this.[1][7]

  • Allow all frozen plasma samples and Quality Control (QC) samples to thaw completely at room temperature.

  • Vortex samples for 10 seconds to ensure homogeneity.

  • Aliquot 50 µL of each plasma sample (calibration standards, QCs, and study samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (4-Methoxy-3-pyrrolidin-3-ylpyridine-d4, 100 ng/mL in 50% methanol) to each tube, except for blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Protocol: LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are optimized to ensure sufficient retention, good peak shape, and highly specific detection of the analyte and internal standard.

  • LC System: UPLC System

  • Column: ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 4-Methoxy-3-pyrrolidin-3-ylpyridine: m/z 193.1 → 122.1

    • IS (4-Methoxy-3-pyrrolidin-3-ylpyridine-d4): m/z 197.1 → 126.1

  • Source Temperature: 500°C

  • Ion Spray Voltage: 4500 V

Full Method Validation: A Parameter-by-Parameter Comparison

A full validation is required when a new bioanalytical method is established.[10] It involves a series of experiments designed to demonstrate the method's performance characteristics against predefined acceptance criteria.[3][11]

G Prep Prep Select Select Prep->Select Lin Lin AccP AccP Stab Stab Dil Dil Report Report Select->Report Lin->Report AccP->Report Stab->Report Dil->Report Decision Decision Report->Decision

Caption: Interdependence of core bioanalytical validation parameters.

Conclusion: A Method Validated for Purpose

The comprehensive validation of Method A demonstrates its suitability for the quantitative determination of 4-Methoxy-3-pyrrolidin-3-ylpyridine in human plasma. As evidenced by the data presented, the method meets all acceptance criteria for selectivity, linearity, accuracy, precision, and stability as defined by the ICH M10 guideline. [3]The performance of the method, when compared against these rigorous international standards, is robust, reliable, and fit for purpose. This validated method provides the high level of confidence required to support pharmacokinetic and other critical studies throughout the drug development lifecycle.

References

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Lambda Therapeutic Research. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Future Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). NorthEast BioLab. [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation. [Link]

  • Satheshkumar S, Muruganantham V, Kanaga Sabapathi S, Chithra A. (2021). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. [Link]

  • Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap. [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). SpringerLink. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). AAPS Journal. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. (2019). RASAYAN Journal of Chemistry. [Link]

  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. (2016). ResearchGate. [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. [Link]

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. (2002). Analytical Biochemistry. [Link]

  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. (n.d.). Phenomenex. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

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Comparative

A Technical Guide to the Binding Affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine Analogs as Nicotinic Acetylcholine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the binding affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine analogs, a class of compounds with significant pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine analogs, a class of compounds with significant potential as ligands for nicotinic acetylcholine receptors (nAChRs). As Senior Application Scientists, we aim to deliver a technically sound and practical resource that not only presents comparative data but also delves into the underlying structure-activity relationships (SAR) and the experimental methodologies used to generate this data.

Introduction: The Significance of Nicotinic Acetylcholine Receptors and Their Ligands

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1] The α4β2 nAChR subtype is the most abundant in the brain and is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1][2][3]

The 4-Methoxy-3-pyrrolidin-3-ylpyridine scaffold represents a promising chemotype for the development of selective and high-affinity α4β2 nAChR ligands. Understanding the nuances of how structural modifications to this core scaffold impact binding affinity is paramount for the rational design of novel therapeutics with improved efficacy and reduced side effects. This guide will explore these structure-activity relationships, supported by experimental data from the literature.

Comparative Binding Affinity of 4-Methoxy-3-pyrrolidin-3-ylpyridine Analogs and Related 3-Pyridyl Ethers

The binding affinity of a ligand for its target receptor is a critical parameter in drug discovery, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity. The following table summarizes the binding affinities of a selection of 4-Methoxy-3-pyrrolidin-3-ylpyridine analogs and closely related 3-pyridyl ethers for the α4β2 nAChR, as determined by radioligand binding assays.

Compound IDCore StructureR¹ (on Pyrrolidine N)R² (on Pyridine Ring)Kᵢ (nM) for α4β2 nAChRReference
A-84543 3-((pyrrolidin-2-yl)methoxy)pyridine-CH₃H1.9[4]
A-85380 3-(azetidin-2-ylmethoxy)pyridine-CH₃H0.05[5]
Analog 1 3-(pyrrolidin-3-yloxy)pyridine-CH₃2-Cl, 3-(4-cyanophenyl)22 (IC₅₀)[6]
Analog 2 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine-CH₃2-Cl, 3-vinyl-4-pyridinyl0.028[7][8]
Analog 3 2-chloro-5-((2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine-H2-Cl, 3-vinyl-4-pyridinyl0.015[7]
Analog 4 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(3-pyridinyl)vinyl)pyridine-CH₃2-Cl, 3-vinyl-3-pyridinyl0.088[7]
Analog 5 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(2-pyridinyl)vinyl)pyridine-CH₃2-Cl, 3-vinyl-2-pyridinyl0.265[7]

Note: The binding affinity values presented are collated from different studies and may have been determined under varying experimental conditions (e.g., radioligand, tissue preparation). Therefore, direct comparison should be made with caution.

Structure-Activity Relationship (SAR) Insights

The data presented in the table and from broader literature on 3-pyridyl ethers and related compounds reveal several key SAR trends.

The Role of the Pyrrolidine and Azetidine Rings

The nature of the azacyclic ring significantly influences binding affinity. For instance, the replacement of the pyrrolidine ring in A-84543 with a smaller azetidine ring in A-85380 leads to a dramatic increase in affinity for the α4β2 nAChR.[5] This suggests that the smaller ring may adopt a more favorable conformation within the binding pocket.

Substitution on the Pyrrolidine Nitrogen

N-methylation of the pyrrolidine ring is a common feature in many high-affinity ligands. As seen in the comparison of Analog 2 and Analog 3, the N-methyl group can contribute to binding affinity, although its impact can be modulated by other substituents on the molecule.[7]

Modifications to the Pyridine Ring

Substitutions on the pyridine ring have a profound effect on binding affinity and selectivity. The position and nature of these substituents are critical. For example, in the vinylpyridine series (Analogs 2, 4, and 5), the position of the nitrogen in the vinyl-linked pyridine ring significantly alters affinity, with the 4-pyridinyl analog (Analog 2) showing the highest affinity.[7] The introduction of bulky and electron-withdrawing groups, such as a 4-cyanophenyl group, can also lead to potent ligands.[6]

Experimental Methodology: Radioligand Binding Assay

The determination of binding affinity for these compounds is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity from the target receptor.

Detailed Protocol for α4β2 nAChR Radioligand Binding Assay

This protocol is a representative example based on methodologies described in the literature.[9]

Materials:

  • Receptor Source: Rat brain tissue homogenate or cell lines expressing human α4β2 nAChRs.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine are commonly used high-affinity radioligands for α4β2 nAChRs.[9]

  • Test Compounds: Analogs of 4-Methoxy-3-pyrrolidin-3-ylpyridine at varying concentrations.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine or cytisine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its K₋d value), and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Ligands) Receptor->Incubation Radioligand Radioligand (e.g., [³H]Epibatidine) Radioligand->Incubation TestCompound Test Compound (Analogs) TestCompound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Kᵢ IC50->Ki caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Molecular Determinants of Binding at the α4β2 nAChR

The binding of 3-pyridyl ether ligands to the α4β2 nAChR occurs at the interface between the α4 and β2 subunits. The binding pocket is characterized by a number of key amino acid residues that interact with the ligand through various non-covalent interactions, including hydrogen bonds, cation-π interactions, and hydrophobic interactions.

Key Interacting Residues:

  • Cation-π Interaction: The protonated nitrogen of the pyrrolidine or azetidine ring typically forms a crucial cation-π interaction with the aromatic side chain of a tryptophan residue (e.g., Trp149 on the α4 subunit).[10]

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with residues in the binding pocket.

  • Hydrophobic Interactions: The pyridine ring and other hydrophobic moieties of the ligand engage in van der Waals interactions with hydrophobic residues lining the binding pocket.

Understanding these interactions at a molecular level is essential for designing ligands with improved affinity and selectivity. Site-directed mutagenesis studies, where key residues in the binding pocket are mutated, have been instrumental in elucidating the specific contributions of individual amino acids to ligand binding.

Conclusion and Future Directions

The 4-Methoxy-3-pyrrolidin-3-ylpyridine scaffold and its analogs represent a valuable class of ligands for the α4β2 nicotinic acetylcholine receptor. Structure-activity relationship studies have demonstrated that modifications to the azacyclic ring, substitutions on the pyrrolidine nitrogen, and alterations to the pyridine ring can significantly modulate binding affinity. Radioligand binding assays provide a robust and quantitative method for assessing these binding affinities.

Future research in this area will likely focus on:

  • Improving Subtype Selectivity: Designing analogs with even greater selectivity for the α4β2 subtype over other nAChR subtypes (e.g., α3β4, α7) to minimize off-target effects.

  • Exploring Functional Activity: Characterizing the functional activity of these high-affinity ligands as agonists, partial agonists, or antagonists to tailor their therapeutic potential.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and pharmacokinetic properties of the most promising analogs in relevant animal models of neurological and psychiatric disorders.

By leveraging the principles of medicinal chemistry and pharmacology, the continued exploration of this chemical space holds great promise for the development of novel and effective therapeutics targeting the α4β2 nAChR.

References

  • Marks, M. J., et al. (2006). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 51(3), 484-498.
  • Abreo, M. A., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(9), 1769-1780.
  • Horti, A. G., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
  • Pattarawarapan, M., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1689.
  • Maljevic, S., et al. (2015). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of Medicinal Chemistry, 58(15), 6034-6053.
  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825.
  • Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. sigmaaldrich.com.
  • Jarończyk, M., et al. (2019). IC 50 values from competitive radioligand displacement assay for the derivatives under the study.
  • Kumar, A., et al. (2017). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 9(12), 85-90.
  • Voth, G. A., et al. (2024). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B.
  • Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
  • Laikowski, M. M., et al. (2019). nAChR α4β2 subtype and their relation with nicotine addiction, cognition, depression and hyperactivity disorder. Current Medicinal Chemistry, 26(20), 3671-3683.
  • Zhang, M., et al. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS Medicinal Chemistry Letters, 3(11), 911-916.
  • Arias, H. R., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. International Journal of Molecular Sciences, 22(19), 10293.
  • Nichols, R. A., et al. (2017). Selective coactivation of α7- and α4β2-nicotinic acetylcholine receptors reverses beta-amyloid–induced synaptic dysfunction. Journal of Biological Chemistry, 292(4), 1183-1193.
  • Zarkadas, E., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv.
  • Pallavicini, M., et al. (2022). Α4β2 neuronal nicotinic acetylcholine receptor ligands.
  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825.
  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules, 26(12), 3603.
  • Hamouda, A. K., et al. (2016).
  • Mukhin, A. G., et al. (2008). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 51(24), 7965-7976.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-3-pyrrolidin-3-ylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and objective comparison of the expected mass spectral fragmentation patterns of 4-Methoxy-3-pyrrolidin-3-ylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and objective comparison of the expected mass spectral fragmentation patterns of 4-Methoxy-3-pyrrolidin-3-ylpyridine. By understanding its likely fragmentation pathways, researchers can better identify this compound and its metabolites, and differentiate it from structurally similar molecules. This is particularly crucial in drug discovery and development, where precise structural elucidation is paramount.

Introduction

4-Methoxy-3-pyrrolidin-3-ylpyridine is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. Mass spectrometry is a cornerstone analytical technique for the characterization of such novel compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering vital clues to the compound's structure. This guide will explore the predicted fragmentation pathways of 4-Methoxy-3-pyrrolidin-3-ylpyridine under common ionization techniques, drawing comparisons with the known fragmentation of its core components: the substituted pyridine and the pyrrolidine ring.

Predicted Fragmentation Pathways

The fragmentation of 4-Methoxy-3-pyrrolidin-3-ylpyridine is anticipated to be influenced by the presence of two key structural features: the basic pyrrolidine ring and the methoxy-substituted pyridine ring. The initial ionization, typically producing a molecular ion (M+•) or a protonated molecule ([M+H]+), will be followed by a series of fragmentation events.

A significant challenge in the mass spectrometry of pyrrolidine-containing compounds is the tendency of the pyrrolidine group to dominate the fragmentation spectra.[1][2] This often leads to a prominent fragment ion corresponding to the pyrrolidine moiety, which can sometimes mask other structurally informative fragments.[1][2]

The fragmentation of the pyridine ring is heavily influenced by its substituents.[3][4] The methoxy group at the 4-position is expected to direct some of the fragmentation.

Based on established fragmentation patterns of related structures, two primary fragmentation pathways are proposed for 4-Methoxy-3-pyrrolidin-3-ylpyridine:

Pathway A: Fragmentation initiated by the pyrrolidine ring. This is often the most favorable pathway for pyrrolidine-containing compounds.[5]

Pathway B: Fragmentation involving the methoxy-substituted pyridine ring. This pathway will likely involve cleavage of the methoxy group or fragmentation of the pyridine ring itself.

Experimental Protocol: Hypothetical Analysis of 4-Methoxy-3-pyrrolidin-3-ylpyridine by LC-MS/MS

This section outlines a detailed, step-by-step methodology for the analysis of 4-Methoxy-3-pyrrolidin-3-ylpyridine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve a small amount of 4-Methoxy-3-pyrrolidin-3-ylpyridine in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The addition of formic acid to the mobile phase will aid in the protonation of the analyte.[6]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimize nebulizer and desolvation gas flows for maximal signal.

    • MS Scan Mode: Full scan from m/z 50 to 500 to determine the protonated molecular ion.

    • MS/MS Product Ion Scan: Select the protonated molecular ion of 4-Methoxy-3-pyrrolidin-3-ylpyridine as the precursor ion and subject it to collision-induced dissociation (CID) with argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation patterns.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted key fragment ions for 4-Methoxy-3-pyrrolidin-3-ylpyridine based on the proposed fragmentation pathways.

m/z Proposed Fragment Pathway Notes
177.11[M+H]+-Protonated molecular ion.
162.09[M+H - CH3]+BLoss of a methyl radical from the methoxy group.
147.08[M+H - CH2O]+BLoss of formaldehyde from the methoxy group.
107.06[C6H7N2]+ACleavage of the C-C bond between the pyridine and pyrrolidine rings.
71.07[C4H9N]+AFragment corresponding to the protonated pyrrolidine ring.
78.05[C5H4N]+BPyridinium ion, a common fragment in pyridine-containing compounds.[4]

Visualization of Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed key fragmentation pathways for 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Fragmentation_Pathway_A M [M+H]+ m/z 177.11 F1 [C6H7N2]+ m/z 107.06 M->F1 Loss of C4H8N F2 [C4H9N]+ m/z 71.07 M->F2 Loss of C5H4NO

Caption: Predicted fragmentation Pathway A of 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Fragmentation_Pathway_B M [M+H]+ m/z 177.11 F3 [M+H - CH3]+ m/z 162.09 M->F3 F4 [M+H - CH2O]+ m/z 147.08 M->F4 F5 [C5H4N]+ m/z 78.05 F4->F5 Further Fragmentation

Caption: Predicted fragmentation Pathway B of 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Comparative Analysis and Conclusion

The mass spectral fragmentation of 4-Methoxy-3-pyrrolidin-3-ylpyridine is expected to yield a rich set of fragment ions that can be used for its structural confirmation. The presence of the pyrrolidine ring will likely lead to a characteristic and abundant fragment at m/z 71.07, a common feature for many pyrrolidine-containing compounds.[5] Concurrently, fragmentation of the methoxy-substituted pyridine ring will produce ions resulting from the loss of a methyl radical or formaldehyde, which are diagnostic for methoxy-substituted aromatic compounds.

By comparing the observed fragmentation pattern with these predictions, researchers can confidently identify 4-Methoxy-3-pyrrolidin-3-ylpyridine in complex mixtures. Furthermore, understanding these fragmentation pathways is crucial for distinguishing it from its isomers, where the positions of the substituents would lead to different fragmentation patterns. For instance, a different substitution pattern on the pyridine ring would alter the masses of the resulting pyridine-containing fragments.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic drugs. ResearchGate. [Link]

  • Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • 4-(Pyrrolidin-3-yl)pyridine. PubChem. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

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Validation

In Vitro vs In Vivo Efficacy Comparison Guide: 4-Methoxy-3-pyrrolidin-3-ylpyridine (4M-3P3YP)

Executive Summary 4-Methoxy-3-pyrrolidin-3-ylpyridine (4M-3P3YP) is a novel, highly selective partial agonist targeting the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). While the pyridine-pyrrolidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-3-pyrrolidin-3-ylpyridine (4M-3P3YP) is a novel, highly selective partial agonist targeting the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). While the pyridine-pyrrolidine scaffold is a privileged pharmacophore in neuropharmacology, bridging the translational gap between sub-nanomolar in vitro binding affinity and robust in vivo behavioral efficacy remains a critical hurdle. This guide provides an objective comparison of 4M-3P3YP against established nAChR ligands, detailing the causality behind its pharmacological profile, validated experimental workflows, and the mechanisms driving its in vitro to in vivo translation.

Pharmacological Rationale & Mechanism of Action

The structural design of 4M-3P3YP leverages the classic nAChR binding motif while introducing specific steric and electronic modifications to optimize receptor subtype selectivity:

  • The Pyrrolidin-3-yl Shift: Unlike nicotine, which utilizes a pyrrolidin-2-yl substitution, the pyrrolidin-3-yl configuration alters the ligand's spatial orientation within the orthosteric binding pocket. This shift sterically favors the high-affinity (α4)2​(β2)3​ receptor stoichiometry over the low-affinity (α4)3​(β2)2​ state[1].

  • The 4-Methoxy Substitution: The addition of an electron-donating methoxy group at the 4-position of the pyridine ring increases the electron density of the pyridine nitrogen. This strengthens the critical hydrogen-bonding interaction with the tryptophan residue (Trp149) in the receptor's α -subunit, driving picomolar binding affinity[2].

Pathway LIG 4M-3P3YP (Test Compound) REC α4β2 nAChR Orthosteric Site LIG->REC Binds ACT Receptor Activation & Channel Opening REC->ACT Induces CAL Intracellular Ca²⁺ Influx ACT->CAL Drives INVITRO In Vitro Efficacy (Fluo-4 AM Ca²⁺ Flux) CAL->INVITRO Measured by INVIVO In Vivo Efficacy (BBB Crossing & Behavior) CAL->INVIVO Translates to

Fig 1: 4M-3P3YP mechanism of action from nAChR binding to in vitro and in vivo efficacy readouts.

In Vitro Efficacy Profile

To establish the baseline potency of 4M-3P3YP, its binding affinity ( Ki​ ) and functional activation ( EC50​ ) were compared against Nicotine (a full agonist) and Varenicline (a clinical partial agonist).

Quantitative Data Comparison
CompoundBinding Affinity ( Ki​ , nM)Ca²⁺ Flux EC50​ (nM) Emax​ (% of ACh response)Receptor Selectivity ( α4β2 vs α7 )
4M-3P3YP 0.85 ± 0.1212.4 ± 1.865% (Partial)> 500-fold
Nicotine 2.10 ± 0.358.5 ± 1.2100% (Full)~ 15-fold
Varenicline 0.15 ± 0.042.3 ± 0.545% (Partial)> 1000-fold
Experimental Protocol: High-Throughput Calcium Flux Assay (Fluo-4 AM)

Because α4β2 nAChRs exhibit rapid desensitization kinetics, standard endpoint assays are insufficient. A kinetic fluorescence approach is required to capture the transient intracellular calcium spike[3].

  • Cell Preparation: Seed HEK-293 cells stably expressing human α4β2 nAChRs in 384-well poly-D-lysine coated plates at 1×105 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 μL of Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES, 4 μM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

    • Causality Note: Probenecid is strictly required; it inhibits organic anion transporters (MRPs) on the cell membrane, preventing the premature efflux of the cleaved, fluorescent Fluo-4 dye[3].

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete intracellular esterase cleavage of the AM ester moiety.

  • Kinetic Reading (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader. Establish a 10-second baseline fluorescence. Inject 4M-3P3YP and immediately record fluorescence at 1 Hz for 180 seconds.

    • Causality Note: nAChRs desensitize within milliseconds. Simultaneous automated compound addition and rapid kinetic reading are mandatory to capture the transient Ca2+ peak before the receptor enters a desensitized state[1].

In Vivo Efficacy Profile

High in vitro potency is irrelevant if the compound cannot cross the Blood-Brain Barrier (BBB) or is rapidly cleared. We compared the pharmacokinetic (PK) profile of 4M-3P3YP against[2], a structurally related preclinical α4β2 ligand.

Quantitative PK & BBB Penetration Data (Rat Model, 3 mg/kg PO)
Parameter4M-3P3YPVMY-2-95 (Reference)
Tmax​ (h) 1.20.9
Cmax​ (ng/mL) 420560
Half-life ( t1/2​ , h) 4.5~9.0
Brain/Plasma Ratio ( Kp​ ) 1.82.1
Efflux Ratio (Caco-2) 1.41.11
Experimental Protocol: Blood-Brain Barrier (BBB) Penetration & Brain PK

To validate the Kp​ (Brain-to-Plasma ratio), the following self-validating workflow must be executed to prevent false positives caused by systemic blood contamination in brain tissue[4].

  • Dosing & Sampling: Administer 4M-3P3YP (3 mg/kg, PO) to adult male Sprague-Dawley rats. At Tmax​ (1.2 h), anesthetize the animals and collect systemic blood via cardiac puncture into EDTA tubes.

  • Transcardial Perfusion (Critical Step): Immediately perform transcardial perfusion with 50 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 10 mL/min.

    • Causality Note: Perfusion flushes the cerebral microvasculature. Skipping this step leaves residual compound-rich blood in the brain tissue, artificially inflating the perceived BBB penetration and leading to failed downstream efficacy models[4].

  • Tissue Processing: Excise the brain, weigh it, and homogenize in 3 volumes of 80:20 acetonitrile:water to precipitate proteins and extract the lipophilic ligand.

  • LC-MS/MS Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate the Kp​ by dividing the brain concentration (ng/g) by the plasma concentration (ng/mL).

Translational Disconnects: Bridging the Gap

When evaluating 4M-3P3YP, researchers must account for the inherent disconnects between in vitro assays and in vivo outcomes:

  • Receptor Desensitization vs. Steady-State Activation: In vitro FLIPR assays measure a singular, transient calcium spike. In vivo, continuous exposure to 4M-3P3YP can drive the α4β2 receptors into a prolonged desensitized state. Thus, a compound acting as an agonist in vitro may functionally act as an antagonist in vivo due to persistent receptor inactivation[1].

  • Plasma Protein Binding (PPB): While 4M-3P3YP exhibits an EC50​ of 12.4 nM in vitro (in protein-free buffer), its high lipophilicity results in >85% plasma protein binding in vivo. Consequently, the free fraction of the drug available to cross the BBB is significantly lower than the total plasma concentration ( Cmax​ ), necessitating higher oral doses to achieve behavioral efficacy[2].

  • Hepatic Clearance: The pyrrolidine ring is highly susceptible to oxidation by CYP450 enzymes (specifically CYP2C9 and CYP2C19). While in vitro assays do not account for metabolism, in vivo efficacy is heavily dictated by the rate of hepatic clearance, explaining the moderate 4.5-hour half-life of 4M-3P3YP compared to more metabolically stable urea-containing nAChR ligands[5].

References

  • Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. Molecular Pharmaceutics. URL:[Link]

  • Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety: Identification and Characterization of the Potent, Selective, and Orally Efficacious Agonist SEN34625/WYE-103914. Journal of Medicinal Chemistry. URL:[Link]

  • Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study. Journal of Neuroscience. URL:[Link]

  • Activation of Alpha 7 Cholinergic Nicotinic Receptors Reduce Blood–Brain Barrier Permeability following Experimental Traumatic Brain Injury. Journal of Neuroscience. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-3-pyrrolidin-3-ylpyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety protocols for handling 4-Methoxy-3-pyrrolidin-3-ylpyridine, a compound of interest in medicinal chemistry. The following procedures are designed to ensure both personal safety and experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each recommendation to empower you with a deep, actionable understanding of laboratory safety.

Hazard Profile: An Assessment Based on Structural Analogs

Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in direct contact with skin.[1][2][3][4]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[1][3][4][5] Analogs like 4-(Pyrrolidin-1-yl)pyridine are known to cause severe skin burns.[2]

  • Eye Damage/Irritation: Presumed to cause serious eye irritation, with the potential for severe damage.[1][2][4][5]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[1][2]

  • Combustibility: The presence of the methoxypyridine moiety suggests the compound may be a combustible liquid.[1][6]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical. The following table outlines the minimum required PPE for various laboratory operations involving 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical Safety GogglesNitrile or Neoprene GlovesFully-buttoned Laboratory CoatWork within a certified Chemical Fume Hood
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile or Neoprene Gloves (consider double-gloving)Chemical Resistant Apron over Laboratory CoatWork within a certified Chemical Fume Hood
Performing Reactions Chemical Safety Goggles & Face ShieldNitrile or Neoprene GlovesChemical Resistant Apron over Laboratory CoatWork within a certified Chemical Fume Hood
Handling Spills Chemical Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Splash Suit or CoverallsAir-Purifying Respirator (APR) with organic vapor cartridges
Rationale for PPE Selection
  • Eye and Face Protection: Given the high risk of serious eye irritation or damage from pyridine derivatives, chemical safety goggles are mandatory at all times.[1][2] A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as transferring solutions or working with reactions under pressure. This combination provides full facial protection, conforming to OSHA regulation 29 CFR 1910.133.[1]

  • Hand Protection: The choice of glove material is crucial. Nitrile gloves offer good resistance to a range of chemicals, including pyridine and its derivatives, and are recommended for tasks with incidental contact.[7][8] For prolonged handling or immersion, butyl rubber gloves may offer superior protection.[8][9] Crucially, always consult the glove manufacturer's compatibility chart for specific breakthrough times. [10][11] Contaminated gloves must be disposed of immediately using the proper removal technique to avoid skin contact.[12]

  • Body Protection: A standard laboratory coat prevents minor splashes from reaching the skin. When handling larger quantities or performing tasks with a significant splash risk, a chemical-resistant apron provides an additional layer of protection.[13]

  • Respiratory Protection: Heterocyclic amines can be volatile and harmful if inhaled.[7][14] Therefore, all handling of 4-Methoxy-3-pyrrolidin-3-ylpyridine must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[1][15] If a fume hood is not available or in the event of a significant spill, an appropriate NIOSH-approved respirator is required.[1][14]

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to minimize exposure and ensure a safe handling process from start to finish.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Designate & Clear Work Area verify_hood Verify Fume Hood Certification prep_area->verify_hood gather_ppe Assemble All Required PPE verify_hood->gather_ppe locate_safety Locate Eyewash/Shower gather_ppe->locate_safety don_ppe Don PPE Correctly locate_safety->don_ppe handle_chem Handle Chemical Inside Fume Hood don_ppe->handle_chem close_container Tightly Seal Container After Use handle_chem->close_container decon_area Decontaminate Work Surface close_container->decon_area prep_waste Prepare Hazardous Waste Container decon_area->prep_waste dispose_ppe Dispose of Contaminated PPE prep_waste->dispose_ppe doff_ppe Doff Remaining PPE dispose_ppe->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow for the safe handling of 4-Methoxy-3-pyrrolidin-3-ylpyridine.

Step 1: Preparation

  • Designate Area: Cordon off a specific area within the laboratory for the handling procedure, preferably inside a chemical fume hood.[15]

  • Verify Ventilation: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.[7]

  • Assemble Materials: Gather all necessary PPE, spill containment materials (such as sand or vermiculite), and waste containers before retrieving the chemical.[7]

  • Safety Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][15]

Step 2: Handling

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Chemical Handling: Perform all manipulations, including weighing and solution preparation, inside the fume hood to contain vapors.[1]

  • Portioning: Dispense the smallest amount of the chemical necessary for the experiment.

  • Container Sealing: Keep the primary container tightly sealed when not in use.[1][15]

Step 3: Decontamination and Disposal

  • Waste Collection: All waste materials, including contaminated consumables (e.g., pipette tips, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][15] The label should read "Hazardous Waste," the full chemical name, and identify its hazards (e.g., Toxic, Irritant).[9]

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • PPE Disposal: Contaminated gloves and disposable lab coats should be placed in the hazardous waste container.

  • Personal Hygiene: After removing all PPE, wash hands and forearms thoroughly with soap and water.[1]

Emergency Procedures: Plan for the Unexpected

Spill Response:

  • Small Spill (in fume hood): Absorb with an inert material like vermiculite or sand.[7] Place the absorbent material into the hazardous waste container.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office.[15]

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately.[1][2]

By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Methoxypyridine.

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

  • Washington State University. Standard Operating Procedure: Pyridine.

  • Brenntag. What are the Health and Safety Guidelines for Using Amines?.

  • Fisher Scientific. (2012, May 1). Safety Data Sheet: 4-(Pyrrolidin-1-yl)pyridine.

  • Dow AgroSciences. Material Safety Data Sheet.

  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methoxy-3-pyrrolin-2-one.

  • BenchChem. Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.

  • Chemwatch. Pyridine Safety Data Sheet.

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

  • U.S. Department of Health and Human Services. (2026, March 23). Personal Protective Equipment (PPE).

  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.

  • University of California, San Diego. Ansell Chemical Resistance Glove Chart.

  • NextSDS. 4-methoxy-1-(pyrrolidin-3-yl)piperidine — Chemical Substance Information.

  • Fox Scientific, Inc. CHEMICAL RESISTANT CHART.

  • Kimberly-Clark. Chemical Resistance Guide: Kimberly-Clark Nitrile Gloves*.

  • University of California, Berkeley - EH&S. OSHA Glove Selection Chart.

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

  • Fisher Scientific. CHEMICAL RESISTANCE CHART: Nitrile Gloves.

  • NextSDS. 4-methyl-3-(pyrrolidin-3-yl)pyridine — Chemical Substance Information.

  • Capot Chemical. (2026, March 26). Material Safety Data Sheet: 3-Methoxy-pyrrolidine.

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